N,N'-DME-N-PEG2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[methyl-[2-(methylamino)ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)6-10-19-12-13-20-11-9-17(5)8-7-16-4/h16H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYCYWEWWSVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(C)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of N,N'-DME-N-PEG2-Boc
Disclaimer: Publicly available data for the molecule commonly referred to as N,N'-DME-N-PEG2-Boc (CAS No. 2279944-69-1) exhibits significant inconsistencies across various chemical suppliers regarding its precise chemical structure, molecular formula, and IUPAC name. This guide is based on the most frequently depicted structure in supplier catalogs. Researchers should verify the structure of any obtained material through independent analytical methods.
Molecular Structure and Identification
Based on a consensus of visual representations from chemical suppliers, the structure of this compound is identified as tert-butyl (2-(2-((2-(dimethylamino)ethyl)(methyl)amino)ethoxy)ethyl)carbamate .
This molecule is a heterobifunctional linker, commonly employed in the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure can be deconstructed into three key functional components:
-
A Boc-Protected Amine: A primary amine functional group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, valued for its stability in a range of conditions and its facile removal under moderately acidic conditions.[2] This end of the molecule allows for controlled, sequential reactions.
-
A PEG2 Linker: A short polyethylene glycol (PEG) chain consisting of two ethylene glycol units (-CH2-CH2-O-CH2-CH2-O-). This hydrophilic spacer increases the aqueous solubility of the molecule and the larger constructs it becomes a part of.[3][4]
-
A Tertiary Amine Moiety: The terminus of the molecule features a complex tertiary amine structure, (2-(dimethylamino)ethyl)(methyl)amino, which can serve as a reactive handle or a building block for further chemical elaboration.
Chemical Properties
A summary of the key chemical identifiers and properties for the consensus structure is provided below.
| Property | Value | Source |
| CAS Number | 2279944-69-1 | MedChemExpress[1] |
| Molecular Formula | C₁₅H₃₂N₂O₄ (Note: Discrepancy exists) | Pharmaffiliates |
| Molecular Weight | 304.43 g/mol | Pharmaffiliates |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Density | 0.986 g/cm³ | MedChemExpress |
| SMILES | O=C(CCOCCOCCN(C)CCNC)OC(C)(C)C | MedChemExpress |
Note: The molecular formula C₁₅H₃₂N₂O₄ provided by some suppliers is inconsistent with the depicted consensus structure. Researchers should rely on analytical data for verification.
Synthesis and Experimental Protocols
General Synthetic Strategy
The construction of this linker would likely involve the sequential assembly of its three core components. A logical approach would be the coupling of the pre-formed PEG2-Boc fragment with the diamine portion.
Key Synthetic Steps:
-
Preparation of a Boc-protected PEG2 intermediate: This would typically start with a diethylene glycol derivative that has two different reactive handles, for example, an amine and a hydroxyl group. The amine would be protected with a Boc group.
-
Activation of the terminal hydroxyl group: The free hydroxyl on the PEG2-Boc intermediate would be converted into a good leaving group, such as a tosylate or mesylate, or an aldehyde for reductive amination.
-
Coupling with the diamine: The activated PEG2-Boc intermediate would then be reacted with the N,N,N'-trimethylethylenediamine core to form the final product via nucleophilic substitution or reductive amination.
The diagram below illustrates a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for this compound.
Example Protocol: Mono-Boc Protection of a Diamine
While a specific protocol for the target molecule is unavailable, the following is a representative experimental protocol for the mono-Boc protection of a simple diamine, a key chemical step in synthesizing such linkers.
Objective: To selectively protect one amino group of ethylenediamine.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide
-
Ether
-
Dicalit (diatomaceous earth)
Procedure:
-
A mixture of 600 ml of ethylenediamine in 3 l of dioxane, 1.5 l of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.
-
A solution of 327 g of di-tert-butyl dicarbonate in 1.5 l of dioxane is added dropwise to the mixture over 20 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then filtered through Dicalit, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is heated to reflux five times with 500 ml of ether each time. The ether is decanted off after each reflux cycle.
-
The combined ether solutions are dried and filtered over Dicalit.
-
After concentrating the ethereal solution, the remaining oil is distilled under high vacuum to yield pure t-butyl (2-aminoethyl)carbamate.
Applications in Drug Development
Linker molecules like this compound are critical components in the development of targeted therapeutics. Their primary application is in the construction of PROTACs.
Role in PROTACs
PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system (the ubiquitin-proteasome system) to eliminate disease-causing proteins.
A PROTAC molecule consists of:
-
A ligand that binds to a target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects these two ligands.
The linker's role is crucial as its length, flexibility, and chemical properties determine the correct spatial orientation of the target protein and the E3 ligase, which is necessary for the ubiquitination and subsequent degradation of the target protein. This compound provides a flexible, hydrophilic linker with reactive ends that can be used to connect the two ligands.
The logical relationship within the PROTAC mechanism is illustrated below.
Caption: Signaling pathway of protein degradation via a PROTAC.
Conclusion
This compound is a versatile heterobifunctional linker with significant potential in the field of drug discovery, particularly for the synthesis of PROTACs. Its structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive tertiary amine, provides chemists with the tools needed to construct complex, targeted molecules. While challenges exist in the definitive characterization of this molecule from public data, its role as a building block in advanced medicinal chemistry is clear. Rigorous analytical confirmation of its structure is a mandatory step for any research or development application.
References
An In-depth Technical Guide to N,N'-DME-N-PEG2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This technical guide provides a comprehensive overview of N,N'-DME-N-PEG2-Boc, a bifunctional linker featuring a polyethylene glycol (PEG) unit, a dimethylamino (DME) group, and a tert-butyloxycarbonyl (Boc) protecting group. Its unique structure offers a combination of hydrophilicity, flexibility, and synthetic tractability, making it a valuable tool in the design and synthesis of novel PROTACs.
Chemical Properties and IUPAC Name
| Property | Value | Source/Note |
| IUPAC Name | tert-butyl (2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethyl)carbamate | --- |
| Molecular Formula | C₁₅H₃₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 304.43 g/mol | --INVALID-LINK-- |
| CAS Number | 2279944-69-1 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow oil or low-melting solid | Estimated based on similar compounds |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG chain enhances aqueous solubility. | --INVALID-LINK-- |
| Purity | ≥95% | Commercially available specification |
| Storage | Store at -20°C to 4°C, protected from light and moisture. | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound and its subsequent use in PROTAC assembly involves standard organic chemistry techniques. Below are generalized protocols for its synthesis and incorporation into a PROTAC.
Protocol 1: Synthesis of this compound (Illustrative)
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for Boc protection and etherification. The following is a representative, multi-step synthetic approach:
Step 1: Mono-Boc Protection of 2-(2-Aminoethoxy)ethanol
-
Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the product, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, by column chromatography.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the product from Step 1 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add triethylamine (1.2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.
Step 3: Nucleophilic Substitution with Dimethylamine
-
Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of a solution of dimethylamine in a suitable solvent (e.g., THF or water).
-
Heat the reaction mixture at 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the final product, this compound, by column chromatography.
Protocol 2: General Synthesis of a PROTAC using this compound
This protocol outlines the general steps for incorporating this compound into a PROTAC molecule through amide bond formation.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand (Warhead or E3 Ligase Ligand)
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF under an inert atmosphere.
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) or HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected N,N'-DME-N-PEG2 amine from Step 1 (1.0-1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting intermediate (Ligand-Linker) by column chromatography or preparative HPLC.
Step 3: Final Coupling to the Second Ligand
The purified Ligand-Linker intermediate, which now has a terminal dimethylamino group from the linker, can be further functionalized if necessary, or the other ligand can be coupled to it. The specific chemistry for this step will depend on the functional groups present on the second ligand.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds at each step. The characteristic peaks for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the PEG chain (multiplets between 3.5 and 3.7 ppm), and the dimethylamino group (a singlet around 2.2-2.3 ppm) should be identifiable.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the intermediates and the final PROTAC, confirming their identity.
Signaling Pathways and Experimental Workflows
This compound is a component of a synthetic workflow to create PROTACs. The resulting PROTACs then modulate a key cellular signaling pathway: the ubiquitin-proteasome pathway for protein degradation.
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to poly-ubiquitination of the target and its subsequent degradation by the proteasome.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is a modular process that involves the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling.
Caption: A generalized workflow for the synthesis of a PROTAC, involving the preparation of the individual components followed by sequential coupling and purification.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its PEG component enhances solubility and provides flexibility, while the dimethylamino and Boc-protected amine functionalities allow for straightforward and controlled conjugation to protein-targeting and E3 ligase-recruiting ligands. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this and similar linkers in the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will be paramount in developing the next generation of therapeutics.
References
N,N'-DME-N-PEG2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on N,N'-DME-N-PEG2-Boc, a bifunctional chemical linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[1][2] this compound, with its short polyethylene glycol (PEG) chain, offers a balance of hydrophilicity and defined length, making it a valuable tool in the construction of PROTACs.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below. This information is essential for stoichiometric calculations in synthesis protocols and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 304.43 g/mol | [1][2] |
| Molecular Formula | C₁₅H₃₂N₂O₄ | |
| IUPAC Name | tert-butyl 5-methyl-8,11-dioxa-2,5-diazatetradecan-14-oate | |
| CAS Number | 2279944-69-1 |
Role in PROTAC Synthesis: An Experimental Workflow
This compound serves as a modular building block in the stepwise synthesis of a PROTAC. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal chemical strategies, enabling the sequential coupling of the E3 ligase ligand and the target protein ligand. The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this linker.
General Experimental Protocols
While protocols must be optimized for specific ligands, the following section details a representative, generalized procedure for the synthesis of a PROTAC using an amine-PEG-Boc linker like this compound. This methodology is based on standard amide coupling and deprotection reactions commonly employed in medicinal chemistry.
Materials and Reagents
-
Component A (E3 Ligase or Target Protein Ligand with a carboxylic acid group)
-
This compound
-
Component B (Target Protein or E3 Ligase Ligand with a carboxylic acid group)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: TFA (Trifluoroacetic acid)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Flash column chromatography supplies, HPLC system
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)
Protocol 1: First Amide Coupling
This procedure couples the first ligand (Component A) to the free amine of the this compound linker.
-
Under a nitrogen atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress by LC-MS to confirm the formation of the desired intermediate product.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure Boc-protected intermediate (Component A-PEG2-DME-N-Boc).
Protocol 2: Boc Group Deprotection
This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.
-
Dissolve the purified intermediate from Protocol 1 in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt (Component A-PEG2-DME-N-NH₂) is often used directly in the next step without further purification after ensuring complete removal of TFA (e.g., by co-evaporation with DCM).
Protocol 3: Second Amide Coupling
This final step conjugates the second ligand (Component B) to the newly exposed amine of the linker, forming the final PROTAC molecule.
-
Under a nitrogen atmosphere, dissolve Component B (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for activation.
-
Add a solution of the deprotected amine intermediate from Protocol 2 (approx. 1.0 eq) in anhydrous DMF to the reaction mixture. Note: Additional DIPEA may be needed to neutralize the TFA salt.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final crude product using an appropriate method, such as preparative HPLC, to yield the highly pure PROTAC molecule.
-
Characterize the final product thoroughly using LC-MS, NMR, and other relevant analytical techniques.
References
Solubility Profile of N,N'-DME-N-PEG2-Boc in DMSO and Other Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-DME-N-PEG2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this exact molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.
Predictive Solubility Analysis
This compound is a polyethylene glycol (PEG)-based linker containing a Boc-protected amine. The presence of the PEG spacer significantly enhances the aqueous solubility of molecules to which it is attached. Based on the known solubility of other Boc-protected PEGylated compounds, this compound is expected to be soluble in a range of common laboratory solvents.
Structurally similar molecules, such as those with Boc-protected amines and PEG linkers, consistently demonstrate solubility in polar aprotic solvents. For instance, compounds like t-boc-N-amido-PEG5-amine and t-Boc-N-amido-PEG6-amine are known to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1][2] Similarly, Boc-NH-PEG-COOH derivatives are reported to be soluble in DMSO, DMF, and methylene chloride.[3][4]
The following table summarizes the inferred solubility of this compound based on data from these analogous compounds.
| Solvent | Classification | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Water | Aqueous | Moderately Soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The kinetic solubility assay is particularly well-suited for early-stage drug discovery and high-throughput screening.
Kinetic Solubility Assay using the Shake-Flask Method
This method determines the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes or 96-well plates
-
Thermomixer or orbital shaker
-
High-speed centrifuge or filtration apparatus
-
UV-Vis spectrophotometer or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of PBS buffer (e.g., 198 µL) in a microcentrifuge tube or well of a 96-well plate. This creates a starting concentration in a solution with a low percentage of DMSO.
-
Equilibration: Seal the tubes or plate and incubate at a constant temperature (e.g., 25°C) on a thermomixer or orbital shaker for a set period (typically 1.5 to 2 hours) to allow the solution to reach equilibrium.[5]
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet any precipitate.
-
Filtration Method: Filter the samples using a solubility filter plate to remove any undissolved particles.
-
-
Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved this compound using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve.
-
LC-MS/MS: Analyze the sample to determine the precise concentration, which is a more sensitive and specific method.
-
-
Data Analysis: The measured concentration represents the kinetic solubility of the compound under the tested conditions.
Role in PROTAC-Mediated Protein Degradation
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Caption: PROTAC Mechanism of Action.
The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule and progresses through in vitro and in vivo validation.
Caption: PROTAC Drug Discovery Workflow.
This workflow outlines the key stages in the discovery and development of a PROTAC therapeutic. It begins with the rational design and synthesis of the PROTAC molecule, followed by a series of in vitro and in vivo experiments to evaluate its efficacy and safety.
References
- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Synthesis and Purification of N,N'-DME-N-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and purification methodology for N,N'-DME-N-PEG2-Boc (tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate), a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visualization of the PROTAC mechanism of action to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
This compound is a heterobifunctional linker containing a Boc-protected primary amine and a dimethylated tertiary amine, connected by a two-unit polyethylene glycol (PEG) spacer. This architecture makes it a valuable building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the two distinct amine functionalities allow for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand. This guide details a reliable two-step synthetic pathway starting from commercially available 2,2'-oxybis(ethan-1-amine), followed by a robust purification protocol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate | |
| Molecular Formula | C₁₅H₃₂N₂O₄ | |
| Molecular Weight | 304.43 g/mol | |
| CAS Number | 2279944-69-1 | |
| Appearance | Colorless to pale yellow oil | Assumed |
| Purity | ≥97% | Typical for commercial products |
Synthesis of this compound
A plausible and efficient two-step synthetic route is proposed for the preparation of this compound. The workflow for this synthesis is depicted in the diagram below.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of N,N'-DME-N-PEG2-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This guide focuses on the role and mechanism of action of a specific linker component, N,N'-DME-N-PEG2-Boc, within the broader context of PROTAC functionality. While specific data for a PROTAC containing this exact linker is not publicly available, this document will use it as a representative example of a polyethylene glycol (PEG)-based linker to elucidate the core principles of PROTAC action.[4]
The linker in a PROTAC molecule is not merely a spacer but plays a critical role in influencing the molecule's overall efficacy.[2] PEG linkers, such as the one exemplified by this compound, are commonly used in PROTAC design. The inclusion of a PEG chain can enhance the aqueous solubility and modulate the cell permeability of the PROTAC molecule. The length and flexibility of the linker are crucial for the proper formation of a stable and productive ternary complex, which is essential for efficient protein degradation.
The general mechanism of a PROTAC involves the recruitment of an E3 ligase to the target protein, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
Core Mechanism of Action
The central mechanism of action for a PROTAC utilizing a linker like this compound revolves around the formation of a productive ternary complex consisting of the Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. This process initiates a cascade of events leading to the selective degradation of the POI.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The signaling cascade initiated by a PROTAC can be visualized as a series of well-defined steps, culminating in the destruction of the target protein. This process hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables present hypothetical but representative data for a PROTAC utilizing a PEG-based linker, such as one derived from this compound.
Table 1: In Vitro Degradation Profile of a Representative PEG-Linked PROTAC
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cell Line A | Kinase X | VHL | 15 | 92 | 24 |
| Cell Line B | Transcription Factor Y | CRBN | 25 | 88 | 24 |
| Cell Line C | Receptor Z | VHL | 50 | 95 | 48 |
Table 2: Ternary Complex Formation and Binding Affinity
| Complex | Binding Partner 1 | Binding Partner 2 | Dissociation Constant (Kd) (nM) |
| Binary | PROTAC | Target Protein | 50 |
| Binary | PROTAC | E3 Ligase (VHL) | 120 |
| Ternary | PROTAC-Target | E3 Ligase (VHL) | 30 |
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and in-cell assays to determine their binding affinity, degradation efficiency, and mechanism of action.
Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Analyte Injection 1 (Binary Interaction): Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Analyte Injection 2 (Ternary Interaction): Co-inject the PROTAC and the target protein over the sensor surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for both binary and ternary interactions.
Caption: Workflow for SPR-based ternary complex analysis.
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves a careful balance of the properties of its three components: the warhead, the linker, and the E3 ligase ligand. The linker, in particular, is a critical determinant of the PROTAC's overall performance.
Caption: Logical relationships in PROTAC design.
While the specific molecule this compound serves as a component for constructing PROTACs, the principles outlined in this guide are broadly applicable to PEG-based PROTACs. The linker is a crucial element that dictates the physicochemical properties and biological activity of the resulting PROTAC. A thorough understanding of how the linker influences ternary complex formation and stability is paramount for the rational design of potent and selective protein degraders. The experimental protocols and data provided herein offer a framework for the systematic evaluation of novel PROTAC molecules, accelerating their development from the bench to potential clinical applications.
References
An In-depth Technical Guide to PEG-Based PROTAC Linkers
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] While the ligands ensure binding specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cellular permeability, and ability to orchestrate a productive ternary complex.[4]
Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design. PEG linkers are chains composed of repeating ethylene glycol units, which impart hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of PEG-based linkers, detailing their role in PROTAC design, summarizing key quantitative data, outlining experimental protocols, and visualizing the core processes involved.
The Multifaceted Role of PEG Linkers
The chemical structure and length of the linker play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI. PEG linkers offer a unique combination of properties that address several key challenges in PROTAC development.
Advantages of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weights and lipophilicity, leading to poor aqueous solubility. The hydrophilic nature of the PEG chain, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of the entire molecule, which can aid in formulation and bioavailability.
-
Tunable Length and Flexibility: PEG linkers are synthetically accessible and can be easily modified to create a variety of lengths. This flexibility allows for the empirical optimization of the distance between the POI and the E3 ligase, which is crucial for forming a stable and productive ternary complex. The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of successful complex formation.
-
Improved Permeability: The relationship between PEG linkers and cell permeability is complex. While increased polarity can hinder passive diffusion, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can decrease cellular uptake, necessitating a careful balance.
-
Biocompatibility: PEG is a well-established biocompatible polymer widely used in drug delivery, which contributes to the favorable safety profile of PEGylated PROTACs.
Disadvantages of PEG Linkers:
-
Metabolic Stability: Compared to more rigid alkyl-based linkers, PEG chains may exhibit reduced metabolic stability in vivo.
-
Synthesis Complexity: The synthesis of high-purity, monodisperse PEG linkers can be more challenging and costly than that of simple alkyl chains.
Quantitative Analysis of PEG Linker Impact on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is not universal and must be empirically determined for each specific POI and E3 ligase pair.
Table 1: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type / Length | DC50 (nM) | Dmax (%) | Cell Line | Citation(s) |
| ERα | VHL | 16-atom chain | ~260 (IC50) | N/A | MCF7 | |
| ERα | VHL | 9-atom chain | ~140,000 (IC50) | N/A | MCF7 | |
| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | H661 | |
| BRD4 | CRBN | 1-2 PEG units | > 5,000 | < 20 | H661 | |
| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | H661 | |
| BTK | CRBN | NC-1 (Non-covalent) | 2.2 | 97 | Mino | |
| ERK1/2 | CRBN | B1-10J (10-carbon chain) | 102 | > 90 | HCT116 | |
| BRD4 (Inactive Control) | VHL | N/A | > 10,000 | < 10 | HEK293 |
Note: Data is compiled from multiple sources to illustrate trends. DC50 and Dmax values are highly context-dependent. IC50 values from early studies are included for historical context where DC50 was not reported.
Visualizing Core Concepts in PROTAC Technology
Diagrams generated using Graphviz provide a clear visual representation of the key mechanisms and workflows in PROTAC research.
References
The Role of N,N'-DME-N-PEG2-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Unlike traditional inhibitors that merely block a protein's activity, TPD co-opts the cell's natural protein disposal machinery to eliminate the entire target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility. This guide focuses on N,N'-DME-N-PEG2-Boc , a PEG-based linker, as a case study to explore the core principles and methodologies in the development of PROTACs for targeted protein degradation.
Core Concepts: The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with a chain of ubiquitin molecules, signaling their destruction by the 26S proteasome. PROTACs hijack this system by artificially bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the UPS that catalyzes the final step of ubiquitin transfer.
The signaling pathway for a VHL-based PROTAC is depicted below:
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a building block used in the synthesis of PROTACs. Its structure features a short polyethylene glycol (PEG2) chain, which enhances aqueous solubility and provides flexibility to the linker. The N,N'-dimethylethylenediamine (DME) component can be incorporated to modulate the linker's properties, and the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential synthesis of the final PROTAC molecule.
| Property | Value |
| Molecular Formula | C15H32N2O4 |
| Molecular Weight | 304.43 g/mol |
| Appearance | Liquid |
| Key Features | PEG2 spacer for solubility and flexibility, Boc-protected amine for synthesis |
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is assessed through several key quantitative metrics. The following tables present illustrative data for a hypothetical PROTAC, "Compound-X," synthesized using an this compound derived linker to target a protein of interest (POI) via the VHL E3 ligase.
Table 1: In Vitro Degradation Profile of Compound-X
| Concentration (nM) | % POI Remaining (Normalized to Vehicle) |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 8 |
| 10000 | 12 |
Table 2: Key Degradation Parameters for Compound-X
| Parameter | Value | Description |
| DC50 | 9.8 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 92% | The maximum percentage of target protein degradation achieved. |
| Hook Effect | Observed at >1 µM | A phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes over the productive ternary complex. |
Table 3: Binding Affinities of Compound-X Components
| Interaction | Binding Affinity (Kd) |
| Compound-X to POI | 150 nM |
| Compound-X to VHL | 250 nM |
| Ternary Complex (POI-Compound-X-VHL) | 25 nM |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. Below are outlines for key assays.
Western Blot for Cellular Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the POI overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to bring the POI and E3 ligase together.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (e.g., VHL complex) on an SPR sensor chip.
-
Inject the POI at a constant concentration, with or without the PROTAC, over the chip surface.
-
Measure the binding response. An increase in the binding signal in the presence of the PROTAC indicates the formation of a ternary complex.
-
Alternatively, inject the PROTAC over a surface with immobilized E3 ligase, followed by the injection of the POI.
-
Kinetic and affinity constants for binary and ternary interactions can be derived from the sensorgrams.
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity.
-
Titrate the PROTAC into a solution containing the E3 ligase to measure the other binary binding affinity.
-
To measure ternary complex formation, titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC. The resulting thermogram will reveal the thermodynamics of the ternary complex formation.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to preserve post-translational modifications.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the POI to pull down the target protein and any associated ubiquitin.
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated samples indicates polyubiquitination of the POI.
Experimental and Logical Workflows
The development of a novel PROTAC follows a structured workflow, from initial design to in vivo validation.
The logical relationship between key experimental outcomes is crucial for decision-making during a PROTAC optimization campaign.
The PROTAC Linker N,N'-DME-N-PEG2-Boc: A Technical Guide for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins implicated in cancer pathogenesis. The rational design of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This technical guide focuses on N,N'-DME-N-PEG2-Boc, a commercially available polyethylene glycol (PEG)-based linker, and its potential applications in the synthesis of PROTACs for cancer research. While, to date, no peer-reviewed studies have been published detailing the specific use of this compound in a PROTAC construct, this guide will provide a comprehensive overview of its properties and a representative, illustrative application of a similar short-chain PEG linker in the development of a PROTAC targeting a key cancer-related protein. This will serve as a practical framework for researchers considering the use of this compound in their drug discovery efforts.
Introduction to this compound as a PROTAC Linker
This compound is a bifunctional molecule designed for use in the modular synthesis of PROTACs. Its structure incorporates a two-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility to the resulting PROTAC. One terminus of the linker features a Boc-protected amine, allowing for controlled, sequential coupling to either the target protein ligand or the E3 ligase ligand. The other end contains a functional group amenable to conjugation with the second ligand.
The PEG component of the linker is particularly advantageous in PROTAC design as it can enhance the aqueous solubility and cell permeability of the final compound, properties that are often challenging for these relatively large molecules.[1] The length and flexibility of the linker are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2279944-69-1 | [4][5] |
| Molecular Formula | C₁₅H₃₂N₂O₄ | |
| Molecular Weight | 304.43 g/mol | |
| Appearance | Liquid | |
| Purity | ≥97% |
General Principles of PROTAC Synthesis Using a Boc-Protected PEG Linker
The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process that includes the deprotection of the Boc group and subsequent amide bond formation. The general workflow is illustrated below.
Figure 1: General workflow for PROTAC synthesis.
Experimental Protocol: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is then available for coupling.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask and standard glassware
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Experimental Protocol: Amide Coupling
This protocol outlines the coupling of the deprotected linker to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase).
Materials:
-
Deprotected amine-PEG2-linker
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amine-PEG2-linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Illustrative Application: A BRD4-Targeting PROTAC with a PEG Linker
As a practical example, we will consider the design and biological evaluation of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. While the original study may have used a different specific PEG linker, the principles of synthesis and evaluation are directly transferable to a PROTAC constructed with this compound.
The PROTAC in this example, which we will refer to as BRD4-PEG2-CRBN , is composed of:
-
A ligand for BRD4 (e.g., a derivative of JQ1).
-
A linker derived from a short-chain PEG molecule.
-
A ligand for the Cereblon (CRBN) E3 ligase (e.g., a derivative of thalidomide).
Figure 2: PROTAC-mediated degradation of BRD4.
Quantitative Biological Data (Representative)
The following table summarizes the kind of quantitative data that would be generated to characterize the activity of a PROTAC like BRD4-PEG2-CRBN.
Table 2: Representative Biological Activity of a BRD4-Targeting PROTAC
| Parameter | Value | Description |
| BRD4 Binding Affinity (IC₅₀) | 50 nM | Concentration of PROTAC required to inhibit 50% of BRD4 binding to a fluorescently labeled ligand. |
| CRBN Binding Affinity (IC₅₀) | 2 µM | Concentration of PROTAC required to inhibit 50% of CRBN binding to its ligand. |
| BRD4 Degradation (DC₅₀) | 10 nM | Concentration of PROTAC required to degrade 50% of cellular BRD4 protein after a defined time (e.g., 24 hours). |
| Maximum Degradation (Dₘₐₓ) | >95% | The maximum percentage of BRD4 degradation achieved at high PROTAC concentrations. |
| Cell Viability (GI₅₀) | 25 nM | Concentration of PROTAC required to inhibit the growth of a cancer cell line (e.g., MCF-7) by 50%. |
Experimental Protocol: Western Blotting for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
BRD4-PEG2-CRBN PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-PEG2-CRBN (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs in cancer research. Its PEG-based structure offers the potential for improved solubility and bioavailability of the resulting PROTACs. While specific applications of this linker in published literature are not yet available, the general principles of PROTAC synthesis and evaluation, as illustrated with a representative BRD4-targeting PROTAC, provide a clear roadmap for its use. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers aiming to incorporate this compound into their novel PROTAC designs for the targeted degradation of cancer-relevant proteins. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile linkers like this compound will be crucial for the development of the next generation of cancer therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2279944-69-1|tert-Butyl 5-methyl-8,11-dioxa-2,5-diazatetradecan-14-oate|BLD Pharm [bldpharm.com]
- 5. 2279944-69-1 | CAS DataBase [m.chemicalbook.com]
An In-depth Technical Guide to N,N'-DME-N-PEG2-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, rely on three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide provides a comprehensive overview of N,N'-DME-N-PEG2-Boc, a bifunctional linker increasingly utilized in the development of novel PROTACs. This guide will cover its commercial availability, key technical data, and general methodologies for its incorporation into PROTACs, providing researchers with the foundational knowledge to leverage this versatile building block in their drug discovery efforts.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a high-purity compound suitable for synthetic applications.
Table 1: Commercial Suppliers of this compound
| Supplier |
| CymitQuimica |
| MedChemExpress |
| Sigma-Aldrich (AChemBlock) |
| Key Organics |
| GlpBio |
Table 2: Physicochemical and Technical Data for this compound
| Property | Value |
| IUPAC Name | tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate |
| CAS Number | 227944-69-1 |
| Molecular Formula | C₁₅H₃₂N₂O₄ |
| Molecular Weight | 304.43 g/mol |
| Purity | Typically ≥97% |
| Appearance | Varies (refer to supplier documentation) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM) |
| Storage | Refer to supplier's safety data sheet for specific recommendations. |
Synthesis and Incorporation into PROTACs
The incorporation of this compound into a PROTAC molecule generally follows a modular synthetic strategy. The Boc-protected amine serves as a versatile handle for coupling to either the target protein ligand or the E3 ligase ligand. The following experimental protocols outline the general steps for its use in PROTAC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the primary amine, which is then available for subsequent coupling reactions.
-
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), 1,4-dioxane)
-
-
Procedure:
-
Dissolve this compound in an anhydrous solvent such as DCM.
-
Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
-
Protocol 2: Amide Bond Formation
The deprotected primary amine of the linker can be coupled with a carboxylic acid on the desired binding ligand (for the target protein or E3 ligase) using standard peptide coupling reagents.
-
Reagents:
-
Deprotected N,N'-DME-N-PEG2 amine salt
-
Carboxylic acid-functionalized binding ligand
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC)
-
A non-nucleophilic base (e.g., DIPEA, TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.
-
Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker amine to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by aqueous extraction and purified by column chromatography or preparative HPLC to yield the desired conjugate.
-
The Role of this compound in PROTAC-Mediated Protein Degradation
The this compound linker, once incorporated into a PROTAC, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The polyethylene glycol (PEG) component of the linker can enhance the solubility and cell permeability of the PROTAC, while the dimethylamino group may influence its pharmacokinetic properties and cellular uptake.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound.
N,N'-DME-N-PEG2-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of N,N'-DME-N-PEG2-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in targeted protein degradation workflows.
Introduction to this compound
This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal functional group amenable to conjugation. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex essential for target protein ubiquitination and subsequent degradation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.
| Property | Value |
| IUPAC Name | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate |
| CAS Number | 2279944-69-1 |
| Molecular Formula | C15H32N2O4 |
| Molecular Weight | 304.43 g/mol |
| Purity | Typically ≥95% |
| Appearance | Varies (refer to supplier documentation) |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
Safety and Handling
Adherence to strict safety protocols is paramount when working with this compound to minimize risk to personnel and the environment.
Hazard Identification
This compound is classified with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Pictogram:
Precautionary Measures
The following precautionary statements should be strictly followed:
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Moisture | Keep container tightly sealed to prevent moisture ingress. |
Spill and Disposal Procedures
In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of PROTACs. Optimization of reaction conditions may be necessary for specific substrates.
Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then ready for coupling to a carboxylic acid-functionalized ligand.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt is often used in the next step without further purification.
Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Functionalized Ligand
This protocol outlines the formation of an amide bond between the deprotected N,N'-DME-N-PEG2-amine and a carboxylic acid-containing molecule (either the target protein-binding ligand or the E3 ligase ligand).
Materials:
-
Deprotected N,N'-DME-N-PEG2-amine (from section 4.1)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
DIPEA (3.0 eq) or other non-nucleophilic base
-
Anhydrous DMF
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent(s) (e.g., HATU or EDC/HOBt) and the base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the deprotected N,N'-DME-N-PEG2-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.
Visualizing the Role of this compound in PROTAC Development
The following diagrams illustrate the key workflows and concepts in which this compound is utilized.
Caption: Synthetic workflow for PROTAC assembly using this compound.
Caption: Mechanism of action of a PROTAC utilizing a flexible linker.
This guide provides a comprehensive overview for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Methodological & Application
Application Notes and Protocols: Deprotection of N,N'-DME-N-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and various therapeutic agents. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3] The molecule N,N'-DME-N-PEG2-Boc is a polyethylene glycol (PEG)-based linker, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in these molecules plays a crucial role in modulating solubility, cell permeability, and the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (E3 ligase-PROTAC-target protein).
The deprotection of the Boc group on the this compound linker is a critical step in the synthesis of PROTACs, revealing a primary or secondary amine for subsequent conjugation to either the target protein ligand or the E3 ligase ligand. This document provides detailed protocols for the deprotection of this compound using two common acidic methods: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane. It also includes information on reaction monitoring, troubleshooting, and a summary of expected outcomes.
PROTAC Mechanism of Action
The functionality of the deprotected N,N'-DME-N-PEG2-amine is best understood in the context of the PROTAC mechanism. The diagram below illustrates the catalytic cycle of a PROTAC in inducing targeted protein degradation.
References
Application Notes and Protocols for the Coupling of N,N'-DME-N-PEG2-Boc to a CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized, high-affinity ligands such as derivatives of thalidomide, lenalidomide, and pomalidomide.[2]
The choice of linker is critical in PROTAC development, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation.[3] Polyethylene glycol (PEG) linkers are often employed to enhance the solubility and pharmacokinetic properties of PROTACs.
This document provides detailed protocols for the coupling of a specific PEGylated linker, N,N'-dimethyl-N'-(tert-butoxycarbonyl)-2,2'-(ethylenedioxy)diethanamine (N,N'-DME-N-PEG2-Boc), to a representative CRBN ligand, 4-(2,6-dioxopiperidin-3-yl)-2-((carboxy)amino)isoindoline-1,3-dione (a lenalidomide derivative with a carboxylic acid handle). The protocol is divided into three main stages:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the linker to expose a reactive secondary amine.
-
CRBN Ligand Activation & Amide Coupling: Activation of the carboxylic acid on the CRBN ligand and subsequent amide bond formation with the deprotected linker.
-
Purification and Characterization: Isolation and verification of the final CRBN ligand-linker conjugate.
Signaling Pathways and Experimental Workflow
The overall goal of this protocol is to synthesize a key building block for a CRBN-based PROTAC. This building block, once synthesized, can be further conjugated to a ligand for a protein of interest (POI) to create the final PROTAC molecule. The PROTAC then hijacks the CRBN E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the POI.
Quantitative Data Summary
The efficiency of amide coupling reactions is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical yields for amide bond formation using HATU/DIPEA, a common reagent combination for PROTAC synthesis.
| Reaction Type | Coupling Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference(s) |
| Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 4-16 hours | 23 - 90% | |
| Amide Coupling | EDC, DMAP, HOBt | Acetonitrile | Room Temp. | 42 hours | ~11% (unoptimized) |
Table 1: Summary of typical yields for amide coupling reactions in PROTAC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the linker to yield a secondary amine, which is then used in the subsequent coupling step.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 TFA/DCM mixture).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue is the deprotected linker as its TFA salt. This crude product is typically used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker to a CRBN Ligand
This protocol details the coupling of the deprotected linker from Protocol 1 with a lenalidomide derivative possessing a carboxylic acid handle.
Materials:
-
Deprotected N,N'-DME-N-PEG2-amine (TFA salt, from Protocol 1)
-
CRBN ligand with a carboxylic acid handle (e.g., 4-(2,6-dioxopiperidin-3-yl)-2-((carboxy)amino)isoindoline-1,3-dione)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the CRBN ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
To the solution, add HATU (1.2 eq) and DIPEA (3.0 - 4.0 eq). The excess base is required to neutralize the TFA salt of the amine and to facilitate the coupling reaction.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the crude deprotected linker (TFA salt, 1.1 eq) in a small amount of anhydrous DMF.
-
Add the linker solution to the activated CRBN ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed and the desired product mass is observed.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with water (2x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final CRBN-linker conjugate.
Protocol 3: Characterization of the Final Product
The identity and purity of the final CRBN-linker conjugate must be confirmed.
Methods:
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight of the synthesized conjugate. The observed mass should match the calculated exact mass of the product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra to confirm the structure of the conjugate. The spectra should show characteristic peaks for both the CRBN ligand and the PEG linker, and the integration of the proton signals should be consistent with the proposed structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use analytical HPLC to assess the purity of the final compound. A pure compound should ideally show a single major peak.
-
Conclusion
This document provides a detailed, step-by-step guide for the synthesis of a CRBN ligand-PEG linker conjugate, a crucial intermediate in the development of PROTAC-based therapeutics. The protocols for Boc deprotection and amide coupling are based on established and reliable chemical transformations. By following these procedures and utilizing the appropriate analytical techniques for characterization, researchers can confidently synthesize and verify the desired building blocks for their targeted protein degradation studies. The modular nature of this synthesis allows for the adaptation of these protocols to different CRBN ligands and linkers, facilitating the creation of diverse PROTAC libraries for optimization.
References
Application Notes: Synthesizing a PROTAC using a Boc-Protected PEG Linker
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical element, as its length and composition influence the PROTAC's solubility, permeability, and ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[1]
PEG linkers are frequently used in PROTAC design to improve aqueous solubility and pharmacokinetic properties. This document provides detailed protocols and application notes for the synthesis of a PROTAC using a Boc-protected PEG linker, such as N,N'-DME-N-PEG2-Boc or similar Boc-NH-PEGn-COOH linkers. These methods are intended for researchers, scientists, and drug development professionals.
General Principles of PROTAC Synthesis
The synthesis of PROTACs is typically a modular process, involving the sequential coupling of the three components: the target protein ligand, the linker, and the E3 ligase ligand. Amide bond formation is a common and robust method for connecting these components, often utilizing standard peptide coupling reagents. The general workflow involves:
-
Coupling of the first ligand (either for the POI or E3 ligase), which has a carboxylic acid group, to the free amine of a Boc-protected PEG linker.
-
Deprotection of the Boc group under acidic conditions to reveal a terminal amine.
-
Coupling of the second ligand, containing a carboxylic acid, to the newly exposed amine, forming the final PROTAC.
-
Purification of the final product, typically by preparative HPLC.
Visualization of Synthetic and Biological Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a standard, modular workflow for synthesizing a PROTAC via sequential amide coupling reactions.
Caption: A representative synthetic workflow for a PROTAC.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex, which brings the target protein into close proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation.
Caption: Mechanism of action for PROTAC-induced protein degradation.
E3 Ligase Signaling Pathways
PROTACs commonly hijack E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). Understanding their native pathways is crucial for effective PROTAC design.
Caption: Simplified signaling pathways for CRBN and VHL E3 ligase complexes.
Experimental Protocols
These protocols outline a general, three-step synthetic procedure. Researchers should adapt reagent quantities and reaction times based on the specific properties of their chosen ligands.
Protocol 1: Amide Coupling of First Ligand to Boc-NH-PEG2-COOH
This procedure describes the coupling of a component with a primary or secondary amine to the carboxylic acid end of the Boc-protected linker.
Reagents and Materials:
-
Amine-functionalized POI or E3 Ligase (Component A-NH2) (1.0 eq)
-
Boc-NH-PEG2-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-NH-PEG2-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component A-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress using LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate. Sequentially wash the organic layer with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Boc-NH-PEG2-Component A) using flash column chromatography.
Protocol 2: Boc Deprotection
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine for the next coupling step.
Reagents and Materials:
-
Boc-NH-PEG2-Component A (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (Boc-NH-PEG2-Component A) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 1:1 DCM:TFA).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (3 times).
-
The resulting amine TFA salt (H2N-PEG2-Component A) is often sufficiently pure to be used in the next step without further purification.
Protocol 3: Final Amide Coupling to Form the PROTAC
This final step couples the second ligand to the deprotected linker-intermediate.
Reagents and Materials:
-
H2N-PEG2-Component A (TFA salt) (1.1 eq)
-
Carboxylic acid-functionalized POI or E3 Ligase (Component B-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 1, using H2N-PEG2-Component A and Component B-COOH as the coupling partners. Note: Additional DIPEA may be required to neutralize the TFA salt of the amine.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (Step 6).
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the product with high purity.
-
Characterize the final product by LC-MS and NMR.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the PROTAC synthesis. Actual results may vary depending on the specific ligands used.
Table 1: Reaction Yields and Purity
| Step | Reaction | Typical Yield (%) | Typical Purity (%) (by LC-MS) |
|---|---|---|---|
| 1 | First Amide Coupling | 60 - 85 | >90 |
| 2 | Boc Deprotection | >95 (crude) | >85 |
| 3 | Second Amide Coupling | 50 - 80 | >90 (crude) |
| 4 | Final Purification | 30 - 60 (overall) | >98 |
Table 2: Analytical Characterization Parameters
| Analysis Method | Purpose | Typical Conditions |
|---|---|---|
| LC-MS | Reaction monitoring, purity assessment, mass confirmation | C18 reverse-phase column; water/acetonitrile gradient with 0.1% formic acid. |
| Preparative HPLC | Final product purification | C18 reverse-phase column; water/acetonitrile gradient. |
| ¹H NMR | Structural confirmation of intermediates and final product | 400 or 500 MHz spectrometer; solvent typically DMSO-d₆ or CDCl₃. |
| HRMS | Exact mass confirmation of the final product | ESI or FAB ionization. |
References
Application Notes and Protocols for N,N'-DME-N-PEG2-Boc Linker Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N'-DME-N-PEG2-Boc linker is a heterobifunctional chemical tool primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). This linker incorporates three key chemical features:
-
N,N'-Dimethylethylenediamine (DME): A diamine scaffold that, after deprotection, provides a reactive secondary amine for conjugation to a ligand, often for an E3 ubiquitin ligase.
-
Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer that enhances the solubility and optimizes the spatial orientation between the two ends of the PROTAC.[1]
-
Tert-Butoxycarbonyl (Boc): A common acid-labile protecting group for the terminal primary amine, allowing for a sequential and controlled conjugation strategy.
These application notes provide an overview of the conjugation chemistry of the this compound linker and detailed protocols for its use in the synthesis of PROTACs.
Core Applications
The primary application of the this compound linker is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound linker serves as a versatile platform for connecting these two ligands in a modular fashion.
The general workflow for utilizing this linker in PROTAC synthesis involves two main steps:
-
Conjugation of the first ligand: The reactive functional group on the this compound linker (often the deprotected secondary amine of the DME moiety or a functional group introduced at this position) is reacted with the first binding ligand (either for the POI or the E3 ligase).
-
Boc deprotection and conjugation of the second ligand: The Boc protecting group on the terminal amine is removed under acidic conditions, revealing a primary amine. This newly exposed amine is then conjugated to the second binding ligand to complete the synthesis of the PROTAC molecule.
Experimental Protocols
The following protocols are representative examples of how the this compound linker can be used in a PROTAC synthesis workflow. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected linker with a free primary amine.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% (crude) |
Protocol 2: Amide Bond Formation with the Deprotected Linker
This protocol outlines the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a POI ligand) to the primary amine of the deprotected N,N'-DME-N-PEG2 linker.
Materials:
-
Deprotected N,N'-DME-N-PEG2 linker (from Protocol 1)
-
Carboxylic acid-functionalized binding ligand (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected N,N'-DME-N-PEG2 linker (1.1 eq) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated Ligand-COOH solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the conjugated product.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Reactant 1 | Deprotected N,N'-DME-N-PEG2 linker |
| Reactant 2 | Ligand-COOH |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 40-80% (after purification) |
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker such as this compound, induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
PROTAC Synthesis and Evaluation Workflow
This diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC using the this compound linker.
Caption: A typical workflow for PROTAC synthesis and evaluation.
References
Application Notes and Protocols for N,N'-DMME-N-PEG2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-DME-N-PEG2-Boc is a bifunctional linker molecule featuring a Boc-protected amine and a short polyethylene glycol (PEG) chain. While prominently utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its structural characteristics also make it suitable for application in solid-phase peptide synthesis (SPPS) as a hydrophilic linker.[1][2][3] The incorporation of a PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting peptide.[4][5] These application notes provide detailed protocols for the integration of this compound into a standard Boc-SPPS workflow, enabling the synthesis of C-terminally modified peptides with a flexible, hydrophilic linker.
The protocols outlined below are based on established Boc-SPPS methodologies and are adapted for the use of this compound as a resin-bound linker.
Data Presentation
The following table summarizes representative quantitative data for a solid-phase peptide synthesis campaign utilizing a PEG-based linker system. These values are illustrative and can vary depending on the specific peptide sequence, resin, and synthesis scale.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Dependent on the initial loading of the aminomethyl resin. |
| Linker Loading Efficiency | >95% | Efficiency of attaching N,N'-DME-N-PEG2-COOH (the carboxylic acid derivative of the linker) to the aminomethyl resin. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines. |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification via preparative HPLC is typically required. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield of the target peptide. |
Experimental Protocols
Preparation of N,N'-DME-N-PEG2-Carboxylic Acid
To be used in SPPS, the terminal amine of the commercially available this compound needs to be functionalized to a carboxylic acid to enable its attachment to an aminomethyl resin. This can be achieved through a two-step process:
-
Boc Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Carboxymethylation: The resulting free amine is reacted with a suitable reagent like succinic anhydride to introduce a terminal carboxylic acid.
Resin Loading: Attachment of the Linker to Aminomethyl Resin
This protocol describes the coupling of the N,N'-DME-N-PEG2-carboxylic acid to an aminomethyl-functionalized solid support (e.g., Aminomethyl-polystyrene resin).
Materials:
-
Aminomethylated Resin (e.g., AM-PS resin)
-
N,N'-DME-N-PEG2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethylated resin in DMF for 1 hour.
-
Wash the resin with DCM (3x) and DMF (3x).
-
In a separate vessel, dissolve N,N'-DME-N-PEG2-carboxylic acid (3 eq. to resin capacity), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
Cap any unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
Boc Solid-Phase Peptide Synthesis Cycle
The following protocol outlines the steps for the elongation of the peptide chain on the N,N'-DME-N-PEG2-functionalized resin using Boc chemistry.
a. Resin Swelling:
-
Swell the peptide-resin in DCM for 30 minutes.
b. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
c. Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
d. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test. If the test is positive, repeat the coupling step.
e. Capping (Optional):
-
If coupling is incomplete, cap unreacted amines with acetic anhydride and pyridine in DMF.
Repeat steps b-d for each amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add appropriate scavengers.
-
Cool the apparatus to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
Procedure (TFMSA Cleavage):
-
Treat the resin with a solution of TFMSA, TFA, and thioanisole.
-
After cleavage, evaporate the strong acids.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
Visualizations
Caption: Workflow for Boc-SPPS using a PEG linker.
Caption: Detailed cycle for Boc-SPPS peptide elongation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Experimental Design for PROTACs with a PEG2 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5]
Among various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. A PEG2 linker, containing two ethylene glycol units, offers a specific balance of flexibility and length that can be advantageous for optimizing PROTAC performance. These notes provide a detailed guide to the experimental design and evaluation of PROTACs incorporating a PEG2 linker.
The Role of the PEG2 Linker in PROTAC Design
The choice of a PEG2 linker significantly impacts a PROTAC's drug-like properties. Its primary roles include:
-
Enhancing Solubility: The ether oxygens in the PEG backbone increase hydrophilicity, which can improve the solubility of often large and lipophilic PROTAC molecules.
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations that may shield polar surface areas, facilitating membrane traversal.
-
Optimizing Ternary Complex Formation: The linker's length and flexibility are crucial for achieving a productive orientation between the POI and the E3 ligase, which is necessary for efficient ubiquitination. A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable complex.
Logical Relationship: Linker Properties and PROTAC Efficacy
Caption: Linker properties dictate PROTAC efficacy.
Quantitative Data Summary
Systematic evaluation of linker length is crucial. The tables below summarize representative data comparing a hypothetical PROTAC with a PEG2 linker to analogues with different linkers.
Table 1: Impact of Linker Composition on Physicochemical Properties
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Rotatable Bonds |
| PROTAC-1 | Alkyl (C6) | 785.9 | 4.2 | 165.2 | 18 |
| PROTAC-2 | PEG2 | 831.9 | 3.5 | 174.5 | 22 |
| PROTAC-3 | PEG4 | 919.0 | 2.8 | 193.0 | 30 |
| Data is representative and compiled from publicly available research principles. |
Table 2: Influence of Linker Composition on Biological Activity
| PROTAC ID | Linker Composition | Ternary Complex Affinity (KD, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC-1 | Alkyl (C6) | 85 | 1.2 | 150 | 85 |
| PROTAC-2 | PEG2 | 40 | 0.8 | 25 | >95 |
| PROTAC-3 | PEG4 | 120 | 0.5 | 200 | 80 |
| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Papp: Apparent permeability coefficient. |
Experimental Protocols
A robust experimental plan is essential for evaluating a PROTAC with a PEG2 linker.
PROTAC-Mediated Degradation Pathway
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow
The evaluation of a novel PROTAC follows a structured pipeline from synthesis to in-cell characterization.
Caption: A typical experimental workflow for PROTAC evaluation.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG2 Linker
This protocol describes a common method for coupling an E3 ligase ligand and a POI ligand using a bifunctional PEG2 linker.
Step 1: First Amide Coupling
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and a bifunctional PEG2 linker with terminal acid and protected amine groups (e.g., HOOC-PEG2-Boc, 1.1 eq) in anhydrous DMF.
-
Add coupling reagents HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Purify the E3-linker intermediate by preparative HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Remove solvent and excess TFA under reduced pressure.
Step 3: Second Amide Coupling
-
Dissolve the deprotected E3-linker intermediate (1.0 eq) and the POI ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics and affinity of the ternary complex.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Binding (PROTAC to E3): Inject a series of concentrations of the PEG2-PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject the POI at a constant, saturating concentration mixed with a range of PROTAC concentrations.
-
Data Analysis: Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the binding affinity (KD) of the ternary complex. This can also reveal binding cooperativity.
Protocol 3: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Plate Preparation: Prepare a 96-well filter plate by coating each well with a lipid-oil-lipid membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Compound Addition: Add the PEG2-PROTAC solution (e.g., at 10 µM) to the donor wells of the filter plate.
-
Incubation: Place the filter plate onto the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (well surface area, incubation time, and donor volume).
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein.
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Seed cells (e.g., HEK293) in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the PEG2-PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Then, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Interpretation: Plot the normalized protein levels against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 5: Global Proteomics by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is used to assess the selectivity of the PROTAC and identify potential off-target degradation events.
-
Sample Preparation: Treat cells with the PEG2-PROTAC at a concentration that achieves Dₘₐₓ (e.g., 10x DC₅₀) and with a vehicle control. Lyse the cells and digest the proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins from the MS data. Compare the protein abundance levels between the PROTAC-treated and vehicle-treated samples.
-
Interpretation: A significant decrease in abundance indicates protein degradation. The primary target (POI) should be among the most downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Conclusion and Future Perspectives
The rational design of PROTACs with PEG2 linkers requires a systematic and multi-faceted experimental approach. The protocols outlined here provide a comprehensive framework for synthesizing, characterizing, and validating these molecules. By carefully assessing physicochemical properties, ternary complex formation, cell permeability, and on-target degradation, researchers can optimize PROTACs for enhanced potency and selectivity. Future strategies will increasingly integrate computational modeling and structural biology to more accurately predict the optimal linker configuration, further accelerating the development of this powerful therapeutic class.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing BRD4 Degraders Using N,N'-DME-N-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within cells. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases due to its role as an epigenetic reader that regulates the expression of key oncogenes like c-Myc. The development of BRD4-targeting PROTACs offers a promising strategy to overcome the limitations of traditional inhibitors.
This document provides detailed application notes and protocols for the development of BRD4 degraders utilizing the N,N'-DME-N-PEG2-Boc linker, a polyethylene glycol (PEG)-based linker designed to optimize the physicochemical properties and efficacy of the resulting PROTAC.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The this compound linker plays a crucial role in tethering a BRD4-binding moiety (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide), thereby inducing the proximity of BRD4 to the E3 ligase machinery. This proximity enables the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.[1]
Experimental Protocols
Protocol 1: Synthesis of a BRD4 Degrader using this compound
This protocol outlines a representative synthetic route for a BRD4-targeting PROTAC using (+)-JQ1 as the BRD4 ligand, pomalidomide as the E3 ligase ligand, and this compound as the linker. This is a generalized procedure, and optimization of reaction conditions may be necessary.
Materials and Reagents:
-
(+)-JQ1
-
This compound
-
Pomalidomide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Procedure:
Step 1: Coupling of JQ1 to the this compound Linker
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K2CO3 (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a suitable derivative of this compound (e.g., with a terminal leaving group like a tosylate or bromide) (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the JQ1-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the JQ1-linker intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
Step 3: Coupling of the JQ1-Linker Amine to Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0-4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the JQ1-linker amine TFA salt (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization: The structure and purity of the final PROTAC should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol describes the use of Western blotting to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)
-
BRD4 PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Plot the percentage of BRD4 remaining relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 3: TR-FRET Assay for BRD4 Degrader Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool to study the formation of the ternary complex (BRD4-PROTAC-E3 ligase) in a homogeneous format.
Materials and Reagents:
-
Recombinant His-tagged BRD4 protein (or a specific bromodomain)
-
Recombinant GST-tagged E3 ligase (e.g., Cereblon/DDB1)
-
BRD4 PROTAC
-
TR-FRET donor-labeled anti-His antibody (e.g., Terbium cryptate-labeled)
-
TR-FRET acceptor-labeled anti-GST antibody (e.g., d2-labeled)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the BRD4 PROTAC in assay buffer.
-
Prepare solutions of His-BRD4, GST-E3 ligase, donor-labeled antibody, and acceptor-labeled antibody in assay buffer at the desired final concentrations.
-
-
Assay Plate Setup:
-
Add the BRD4 PROTAC dilutions to the wells of the 384-well plate.
-
Add the His-BRD4 and GST-E3 ligase proteins to the wells.
-
Add the donor- and acceptor-labeled antibodies to the wells.
-
Include controls such as no PROTAC, no BRD4, and no E3 ligase.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with excitation at the donor's excitation wavelength (e.g., 340 nm) and emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the ternary complex formation can be assessed.
-
Quantitative Data Presentation
The efficacy of BRD4 degraders is typically characterized by their DC50 (half-maximal degradation concentration), Dmax (maximum degradation percentage), and IC50 (half-maximal inhibitory concentration) in cell viability assays. The following tables summarize representative data for some published BRD4 degraders.
Table 1: Cellular Degradation Potency of Representative BRD4 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |
| dBET1 | MV-4-11 | 4 | >95 | 18 | Cereblon |
| MZ1 | HeLa | ~100 | >90 | 24 | VHL |
| ARV-825 | RS4;11 | 1 | >95 | 18 | Cereblon |
| QCA570 | Bladder Cancer Cells | ~1 | >90 | 9 | Not Specified |
| Compound 21 | THP-1 | - | Effective Degradation | - | Cereblon |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity of Representative BRD4 Degraders
| Degrader | Cell Line | IC50 (nM) | Assay Duration (h) |
| dBET1 | MV-4-11 | 8 | 72 |
| MZ1 | HeLa | ~500 | 72 |
| ARV-825 | RS4;11 | 4.6 | 72 |
| Compound 21 | THP-1 | 810 | - |
Note: Data is compiled from various sources and experimental conditions may vary.
Logical Relationship of PROTAC Components
The successful design of a PROTAC relies on the careful selection and integration of its three key components: the warhead that binds the target protein, the E3 ligase binder, and the linker that connects them. The this compound linker provides a flexible and hydrophilic connection, which can influence the stability and geometry of the ternary complex, ultimately impacting degradation efficiency.
Conclusion
The development of BRD4 degraders using linkers such as this compound represents a powerful approach in modern drug discovery. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of these novel therapeutic agents. Careful optimization of the linker, warhead, and E3 ligase ligand is crucial for achieving potent and selective degradation of BRD4, ultimately leading to promising new treatments for cancer and other diseases.
References
The Role of N,N'-DME-N-PEG2-Boc in Targeted Protein Degradation: Application in PROTAC Development
Abstract
N,N'-DME-N-PEG2-Boc is a bifunctional, PEG-based chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes on the utility of this compound in the development of PROTACs, a leading strategy in targeted protein degradation. It will delineate the distinction between PROTACs and molecular glues, outline the critical role of the PEG linker in PROTAC design, and provide standardized protocols for the synthesis and evaluation of resulting protein degraders.
Introduction: PROTACs vs. Molecular Glues
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[] Two prominent strategies within TPD are PROTACs and molecular glues. While both harness the cell's ubiquitin-proteasome system (UPS) to degrade specific proteins, their mechanisms of action differ significantly.[]
-
Molecular Glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, for which the molecule itself may not have intrinsic affinity.[] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[]
-
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker bridges these two entities, forming a ternary complex that facilitates the transfer of ubiquitin to the POI, marking it for degradation.
This compound is explicitly designed as a linker for PROTACs, not molecular glues. Its structure provides the necessary backbone to connect the POI and E3 ligase ligands, enabling the formation of a functional protein degrader.
Application of this compound in PROTAC Synthesis
This compound is a valuable tool in PROTAC synthesis due to the properties of its polyethylene glycol (PEG) spacer. PEG linkers are widely used in PROTAC design for several key reasons:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule.
-
Flexibility and Length: The length and flexibility of the linker are critical for optimal ternary complex formation. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the POI and E3 ligase together. PEG linkers offer a straightforward way to vary linker length to determine the optimal distance for a given POI-E3 ligase pair.
-
Synthetic Tractability: The Boc-protected amine and the other reactive terminus of the linker allow for controlled, sequential coupling of the POI and E3 ligase ligands.
The general workflow for synthesizing a PROTAC using this compound is a multi-step process involving the deprotection of the Boc group and subsequent coupling reactions.
Quantitative Data on PEG Linkers in PROTACs
The efficacy of a PROTAC is often determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The length of the PEG linker significantly impacts these parameters. Below is a summary of illustrative data from studies on PROTACs targeting various proteins, demonstrating the effect of linker length.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | PEG/Alkyl | < 12 | No degradation | - | |
| TBK1 | PEG/Alkyl | 21 | 3 | 96 | |
| BTK | PEG | 2 PEG units | Impaired Binding | - | |
| BTK | PEG | ≥ 4 PEG units | Potent Degradation | - |
This table is a representative summary and not specific to this compound, but illustrates the general principle of linker length optimization in PROTAC design.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general liquid-phase synthesis approach. Solid-phase synthesis is also a common and efficient alternative.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid moiety (e.g., a pomalidomide derivative)
-
Protein of Interest (POI) Ligand with a reactive handle (e.g., a primary amine or alcohol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, HPLC)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is typically used directly in the next step.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the deprotected linker-amine and the E3 ligase ligand (1 eq.) in DMF.
-
Add a coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (3 eq.).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layer and concentrate. Purify the intermediate by column chromatography.
-
-
Coupling to POI Ligand:
-
The specific reaction will depend on the reactive handles of the linker-E3 ligase intermediate and the POI ligand. For an amide bond formation, a similar procedure to step 2 is followed.
-
Activate the carboxylic acid on the linker-E3 ligase intermediate (if applicable) with HATU and DIPEA, then add the amine-containing POI ligand.
-
Stir until completion as monitored by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the degradation of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
Completed PROTAC molecule
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a key building block in the field of targeted protein degradation, specifically for the rational design and synthesis of PROTACs. Its PEG-based structure provides favorable physicochemical properties and allows for systematic optimization of linker length, which is a critical determinant of PROTAC efficacy. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel PROTACs, contributing to the advancement of this promising therapeutic strategy. While distinct from molecular glues, PROTACs developed with linkers like this compound represent a versatile and powerful approach to drug discovery.
References
Application Notes and Protocols for Cellular Permeability Assays of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
A critical challenge in the development of effective PROTACs is their often large size and high polar surface area, which can limit their ability to cross cellular membranes and reach their intracellular targets.[4] Therefore, the accurate assessment of cellular permeability is a crucial step in the optimization of PROTAC drug candidates. This document provides detailed application notes and protocols for key in vitro assays used to evaluate the cellular permeability of PROTACs. While specific experimental data for PROTACs containing the N,N'-DME-N-PEG2-Boc linker is not extensively available in the public domain, the methodologies described herein are broadly applicable for assessing the permeability of PROTACs with various linkers. This compound is a polyethylene glycol (PEG)-based linker that can be incorporated into the synthesis of PROTACs.
Key Cellular Permeability Assays for PROTACs
Several in vitro models are commonly used to assess the permeability of PROTACs. These can be broadly categorized as artificial membrane assays and cell-based assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening. However, PAMPA may not accurately predict the permeability of PROTACs that are subject to active transport or efflux.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms. Due to its closer resemblance to in vivo conditions, the Caco-2 assay is often recommended over PAMPA for evaluating PROTAC permeability.
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay uses a monolayer of Madin-Darby canine kidney epithelial cells. MDCK cells can be transfected to express specific transporters, such as P-glycoprotein (P-gp), making this assay particularly useful for investigating the role of efflux pumps in the permeability of a compound.
Data Presentation
Quantitative data from permeability assays are typically presented in tables to facilitate comparison between different compounds. The key parameter measured is the apparent permeability coefficient (Papp), usually in units of 10⁻⁶ cm/s. For cell-based assays, the efflux ratio (ER) is also calculated to determine if a compound is a substrate of efflux transporters.
Table 1: Representative Permeability Data for Hypothetical PROTACs
| PROTAC ID | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-A | PEG-based | 0.5 | 0.2 | 1.8 | 9.0 |
| PROTAC-B | Alkyl | 1.2 | 0.9 | 1.1 | 1.2 |
| PROTAC-C | Rigid | 0.1 | <0.1 | 0.5 | >5.0 |
Note: Data are for illustrative purposes only and do not represent actual experimental values for specific PROTACs.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, to an acceptor well.
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of 1% (w/v) lecithin in dodecane. Sonicate to ensure complete dissolution.
-
Prepare the test PROTAC solution in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration of 1-10 µM.
-
-
Membrane Coating:
-
Using a pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.
-
-
Assay Setup:
-
Add 300 µL of the appropriate buffer to each well of the acceptor plate.
-
Add 150 µL of the test PROTAC solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the assay assembly.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * time)) * (C_A / (C_D_initial - C_A)) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, C_A is the concentration in the acceptor well, and C_D_initial is the initial concentration in the donor well.
-
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow.
-
-
Assay Setup (Bidirectional Transport):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A→B) transport, add the test PROTAC solution (typically at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
For basolateral-to-apical (B→A) transport, add the test PROTAC solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
To improve recovery of poorly soluble or sticky compounds, 0.25% BSA can be added to the transport buffer.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes with gentle shaking.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
MDCK Permeability Assay
Principle: This assay is similar to the Caco-2 assay but uses MDCK cells, which can be engineered to overexpress specific transporters like P-gp (MDR1).
Protocol:
-
Cell Culture:
-
Culture wild-type or MDR1-transfected MDCK cells on permeable supports for 4-7 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Confirm monolayer integrity by measuring TEER.
-
-
Assay Setup:
-
The setup for bidirectional transport is the same as for the Caco-2 assay. The test compound is typically used at a concentration of 10 µM.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 90 minutes.
-
-
Sample Collection and Analysis:
-
Collect samples from donor and acceptor compartments and analyze by LC-MS/MS.
-
-
Data Calculation:
-
Calculate Papp (A→B), Papp (B→A), and the efflux ratio.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Caco-2 Permeability Assay Workflow.
References
Application Note: LC-MS Analysis of PROTACs Synthesized with N,N'-DME-N-PEG2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker plays a crucial role in PROTAC efficacy by influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]
This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of PROTACs synthesized using an N,N'-DME-N-PEG2-Boc linker. While specific data for this exact linker is not extensively published, the methodologies presented here are based on established and validated LC-MS/MS workflows for the analysis of various PROTACs, including those with PEG-based linkers.[4][5] These protocols are intended to serve as a comprehensive guide for researchers and may require optimization for specific PROTAC molecules.
PROTAC Mechanism of Action and Signaling Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery. As illustrated below, the PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
Application Note: NMR Characterization of N,N'-DME-N-PEG2-Boc
Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of N,N'-DME-N-PEG2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition for both ¹H and ¹³C NMR spectroscopy. Expected chemical shift ranges for the distinct molecular moieties are presented in a tabular format to facilitate spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals working with PROTACs and other molecules requiring PEGylated linkers.
Introduction
This compound (tert-butyl (2-(2-((2-(dimethylamino)ethyl)amino)ethoxy)ethyl)carbamate) is a key building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component, such as this compound, plays a critical role in determining the efficacy of a PROTAC by controlling the spatial orientation of the two recruited proteins. Accurate structural elucidation and purity assessment of this linker are therefore paramount. NMR spectroscopy is the most powerful technique for this purpose, providing unambiguous structural information and quantitative analysis. This application note details the standardized procedures for the comprehensive NMR characterization of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on the analysis of structurally similar compounds and known functional group effects in deuterated chloroform (CDCl₃). Actual chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.44 | s | 9H |
| N-CH₃ (DME) | ~2.25 | s | 6H |
| N-CH₂ (DME) | ~2.45 | t | 2H |
| N-CH₂ (DME) | ~2.65 | t | 2H |
| Boc-NH-CH₂ | ~3.30 | q | 2H |
| PEG (-O-CH₂-CH₂-O-) | ~3.55 | t | 2H |
| PEG (-O-CH₂-CH₂-N-) | ~3.65 | m | 4H |
| Boc-NH | ~5.20 | br s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28.5 |
| N-CH₃ (DME) | ~45.5 |
| N-CH₂ (DME) | ~57.0 |
| N-CH₂ (DME) | ~59.0 |
| Boc-NH-CH₂ | ~40.5 |
| PEG (-O-CH₂-CH₂-O-) | ~70.0 |
| PEG (-O-CH₂-CH₂-N-) | ~70.5 |
| Boc (C(CH₃)₃) | ~79.0 |
| Boc (C=O) | ~156.0 |
Experimental Protocol
A rigorous and consistent methodology is crucial for obtaining high-quality, reproducible NMR data.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃), high purity and dried over molecular sieves
-
5 mm NMR tubes, clean and dry
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).
-
Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to obtain a good spectrum.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Correlation of molecular fragments to ¹H NMR signals.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in N,N'-DME-N-PEG2-Boc Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in coupling reactions involving the N,N'-DME-N-PEG2-Boc linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker commonly used in the synthesis of PROTACs. It features a polyethylene glycol (PEG) spacer to enhance solubility and provide appropriate spatial orientation, a Boc-protected amine for sequential coupling, and a dimethylamino group. Its primary role is to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
Q2: What are the most common causes of low yield in coupling reactions with this linker?
Low yields in coupling reactions with this compound, especially in PROTAC synthesis, can often be attributed to several factors:
-
Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group from the linker is a frequent cause of low yield in the subsequent coupling step.
-
Suboptimal Amide Coupling Conditions: The formation of the amide bond between the deprotected linker and the coupling partner is a critical step. Issues with coupling reagents, reaction temperature, or the presence of moisture can significantly reduce yields.
-
Steric Hindrance: The bulky nature of the molecules being coupled (e.g., E3 ligase ligands or target protein binders) can sterically hinder the reaction, leading to incomplete conversion.
-
Side Reactions: The formation of byproducts, such as the reaction of the deprotected amine with other functional groups on the substrate, can consume starting materials and lower the yield of the desired product.
-
Poor Quality of Reagents: Degradation of coupling reagents or the linker itself due to improper storage or handling can lead to failed reactions.
-
Purification Losses: The purification of PROTACs, which are often large and complex molecules, can be challenging and may result in significant product loss.
Q3: How can I improve the efficiency of the Boc deprotection step?
To improve the efficiency of the Boc deprotection, consider the following:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method. A concentration of 20-50% TFA is typically used. For more acid-sensitive substrates, milder conditions such as 4M HCl in dioxane can be employed.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete deprotection. Most deprotections are carried out at room temperature for 1-3 hours.
-
Work-up Procedure: Ensure complete removal of the deprotection reagent (e.g., TFA) before proceeding to the next step, as residual acid can interfere with the subsequent coupling reaction. Co-evaporation with a solvent like toluene can help remove residual TFA.
Q4: What are the recommended coupling reagents for amide bond formation with the deprotected N,N'-DME-N-PEG2-amine?
Several coupling reagents can be effective. The choice often depends on the specific substrates and the need to minimize side reactions and epimerization. Commonly used and effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and effective coupling reagent.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Amide Coupling Step
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted deprotected linker and/or the carboxylic acid coupling partner.
-
The isolated yield of the desired PROTAC is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | - Ensure the use of fresh, high-quality coupling reagents. - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the deprotected linker. - Increase the equivalents of the coupling reagent and base (e.g., 1.2-1.5 eq of coupling reagent and 2-3 eq of base). |
| Presence of Moisture | - Use anhydrous solvents (e.g., DMF, DCM) and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | - Increase the reaction temperature (e.g., from room temperature to 40-50 °C). - Extend the reaction time and monitor progress by LC-MS. - Consider using a less sterically hindered coupling partner if possible. |
| Side Reactions | - Use coupling reagents known to minimize side reactions, such as HATU or COMU. - Control the reaction temperature; avoid excessive heat. |
| Incorrect Stoichiometry | - Carefully verify the molar equivalents of all reactants. A slight excess of the deprotected linker (e.g., 1.1-1.2 equivalents) is sometimes used to drive the reaction to completion. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
NMR or LC-MS of the crude product after deprotection shows the presence of the Boc-protected starting material.
-
Low yield in the subsequent coupling step due to insufficient free amine.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | - Increase the concentration or equivalents of the acid (e.g., use 50% TFA in DCM). - Ensure the acid is fresh and has not degraded. |
| Short Reaction Time | - Extend the reaction time and monitor the reaction to completion by TLC or LC-MS. |
| Low Reaction Temperature | - Ensure the reaction is performed at room temperature, as lower temperatures can slow down the deprotection. |
| Poor Solubility | - Use a co-solvent if necessary to ensure the starting material is fully dissolved. |
Quantitative Data on Reaction Yields
While specific yield data for this compound is not extensively published in a comparative format, the following table provides representative yields for amide coupling reactions in PROTAC synthesis using similar short-chain mono-N-Boc-diamine PEG linkers. These values can serve as a benchmark for what to expect under optimized conditions.
| Linker Type | Coupling Partner A (E3 Ligase Ligand) | Coupling Partner B (Target Ligand) | Coupling Reagent | Solvent | Yield (%) | Reference |
| Mono-N-Boc-diamine library | O-linked pomalidomide | JQ1 (NHS ester) | N/A (NHS ester reaction) | DMSO | ~32% (average for library) | --INVALID-LINK-- |
| Mono-N-Boc-diamine library | Tolyl-dihydrouracil | JQ1 (NHS ester) | N/A (NHS ester reaction) | DMSO | ~27% (average for library) | --INVALID-LINK-- |
Note: The yields reported above are for a three-step telescoped synthesis (amide formation, Boc deprotection, second amide formation) and represent the overall yield.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (20-50% v/v) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine TFA salt is often used in the next step without further purification. For removal of residual TFA, the crude product can be co-evaporated with toluene.
Protocol 2: Amide Coupling with the Deprotected Linker
Materials:
-
Deprotected N,N'-DME-N-PEG2-amine (TFA salt, ~1.1 eq)
-
Carboxylic acid-functionalized coupling partner (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized coupling partner in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected N,N'-DME-N-PEG2-amine TFA salt in a minimal amount of anhydrous DMF and add DIPEA to neutralize the salt.
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: General experimental workflow for Boc deprotection and subsequent amide coupling.
Incomplete Boc deprotection of N,N'-DME-N-PEG2-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of N,N'-DME-N-PEG2-Boc.
Troubleshooting Guide
Incomplete Boc deprotection is a common issue in peptide synthesis and other applications of amine-containing molecules. This guide provides a systematic approach to identifying and resolving the root cause of incomplete deprotection of this compound.
Symptoms of Incomplete Deprotection:
-
Presence of starting material in the crude product, as observed by TLC, LC-MS, or NMR.
-
Low yield of the desired amine product.
-
A complex mixture of products, indicating potential side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
A1: Several factors can contribute to incomplete Boc deprotection:
-
Insufficient Acid Strength or Concentration: The most common cause is that the acidic conditions are not potent enough to cleave the Boc group efficiently. This could be due to a low concentration of trifluoroacetic acid (TFA) or the degradation of TFA by absorbing water.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain in your molecule can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[1]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate.[1]
-
Sub-optimal Solvent: The choice of solvent is crucial. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[2]
-
Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, it can lead to an incomplete reaction.[1]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (a singlet at ~1.4 ppm).
Q3: I'm observing side products after deprotection. What could be the cause?
A3: A common side reaction during Boc deprotection is the alkylation of electron-rich functional groups by the released tert-butyl cation. To prevent this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.
Q4: Can I use an acid other than TFA for Boc deprotection?
A4: Yes, other acidic conditions can be used, such as 4M HCl in 1,4-dioxane. The choice of acid may depend on the presence of other acid-sensitive functional groups in your molecule.
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the concentration of TFA and the reaction time. The following table summarizes a comparison of different TFA concentrations for Boc group removal in solid-phase peptide synthesis, which can provide insights for solution-phase reactions as well.
| TFA Concentration (% in DCM) | Reaction Time | Average Peptide Purity (%) | Key Observation |
| 55 | 30 min | ~9% higher than 100% TFA | Higher purity peptides were obtained. |
| 100 | 5 min | Lower | Incomplete Boc removal was suggested to be due to limited solvent transfer into the resin. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
This protocol describes a general procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS, optional scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a mixture of mobile phase A and B (e.g., 50:50).
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient elution method, for example, starting from 5% B to 95% B over 15 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm if an aromatic group is present).
-
The Boc-protected starting material will have a longer retention time than the more polar deprotected product.
-
Quantify the peak areas of the starting material and product to determine the reaction conversion.
Visualizations
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Acid-catalyzed mechanism of Boc deprotection.
References
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the rational design of PROTAC linkers.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for enabling this assembly.[1][2] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[3][][5] Conversely, a linker that is too long or flexible might lead to non-productive binding where ubiquitination sites are inaccessible.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein such that its surface lysines are not positioned correctly for ubiquitination by the recruited E2 enzyme.
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations. Linker composition plays a key role here; for example, hydrophobic linkers can improve cell permeability, while hydrophilic linkers like polyethylene glycol (PEG) can enhance solubility.
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: The linker can be modified to create favorable protein-protein interactions between the target and the E3 ligase, which stabilizes the ternary complex over the binary ones. This positive cooperativity can significantly reduce the hook effect.
-
Modify Linker Rigidity: Introducing rigid elements (e.g., piperazine, triazole) into the linker can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially mitigating the hook effect.
-
Systematic Dose-Response: While not a direct linker modification, it's crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the hook effect.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTAC design?
A1: The most frequently used linkers are flexible polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their synthetic tractability and flexibility. However, more rigid linkers incorporating moieties like piperazine/piperidine rings, alkynes, and triazoles are increasingly used to improve conformational stability and fine-tune the orientation of the ternary complex.
Q2: How do I choose a starting linker length for a new target?
A2: There is no universal rule, and the optimal linker length must be determined empirically for each specific target-E3 ligase pair. A common starting point is to synthesize a small library of PROTACs with PEG or alkyl linkers of varying lengths (e.g., ranging from 2 to 8 PEG units or 8 to 20 atoms in an alkyl chain). Computational modeling and analysis of existing PROTACs for similar targets can also provide a rational starting point.
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties.
-
Solubility: Incorporating hydrophilic elements like PEG can improve aqueous solubility.
-
Cell Permeability: More hydrophobic or rigid linkers can enhance cell permeability, which is often a challenge for large PROTAC molecules. Some linkers allow the PROTAC to act as a "molecular chameleon," adopting a folded, less polar conformation in the nonpolar cell membrane and an extended one in the aqueous cytoplasm.
-
Metabolic Stability: The linker can introduce metabolically labile spots. Choosing more stable chemical motifs can improve the pharmacokinetic profile.
Q4: Can changing the linker attachment point improve my PROTAC?
A4: Yes, the attachment points of the linker to the target and E3 ligase ligands are critical. The "exit vector" from the ligand binding pocket influences the possible orientations of the recruited proteins. It is crucial to choose solvent-exposed positions on the ligands that do not disrupt key binding interactions, allowing the linker to project into space and facilitate ternary complex formation.
Data on Linker Length vs. Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A "sweet spot" for linker length is often observed, where shorter or longer linkers lead to reduced efficacy. The following tables summarize quantitative data from studies illustrating this principle.
Table 1: Impact of Linker Length on Degradation of BRD4 (CRBN-based PROTACs)
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <20 |
| PROTAC B | PEG | 11 | 50 | ~90 |
| PROTAC C | PEG | 14 | 5 | >95 |
| PROTAC D | PEG | 17 | 80 | ~85 |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Table 2: Impact of Linker Length on Degradation of TBK1 (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Data adapted from published studies.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Densitometry analysis is used to quantify the band intensity relative to the loading control and vehicle-treated sample.
-
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.
-
General Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: First, inject the PROTAC at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the target protein.
-
Data Analysis: An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex. Kinetic data can be analyzed to determine the affinity (KD) and stability of the complex. This can also be used to calculate the cooperativity factor (alpha).
-
Cellular Target Engagement Assay: NanoBRET™
NanoBRET™ is a live-cell assay used to confirm that the PROTAC engages its target and the E3 ligase within a cellular environment.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). One protein (e.g., the target) is fused to a NanoLuc® luciferase (energy donor), and the other protein (e.g., CRBN or VHL) is fused to a HaloTag® labeled with a fluorescent acceptor. PROTAC-induced proximity of the two proteins results in an energy transfer and a BRET signal.
-
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc-target fusion and the HaloTag-E3 ligase fusion.
-
Labeling: Add the HaloTag NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Dispense cells into a multi-well plate and add serial dilutions of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
Signal Detection: Read the plate on a luminometer capable of detecting both donor (460 nm) and acceptor (618 nm) emission signals. The NanoBRET™ ratio is calculated from these readings.
-
Visualizations
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the critical role of the ternary complex.
References
Technical Support Center: Off-Target Effects of N,N'-DME-N-PEG2-Boc-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of PROTACs synthesized using the N,N'-DME-N-PEG2-Boc linker. The guidance provided is based on established principles for PEG-based PROTACs and is intended to serve as a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a PROTAC utilizing a PEG-based linker like this compound?
A1: Off-target effects in PROTACs, including those with PEG linkers, can arise from several factors:
-
Warhead Promiscuity: The ligand binding to your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
E3 Ligase Binder Effects: The ligand that recruits the E3 ligase (e.g., pomalidomide for Cereblon) can have its own biological activities and may degrade endogenous substrates of the E3 ligase, known as "neosubstrates." For instance, pomalidomide-based PROTACs have been observed to degrade certain zinc-finger (ZF) proteins.[1][]
-
Ternary Complex Formation: The linker's length and flexibility, in this case, a PEG2 linker, influences the geometry of the ternary complex (POI-PROTAC-E3 ligase). This can sometimes favor the ubiquitination of proteins other than the intended target.[3]
-
Downstream Signaling Pathways: Degradation of the target protein can perturb interconnected signaling pathways, leading to changes in the abundance of other proteins. These are indirect effects, not direct off-target degradation.[1]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are not productive for degradation. This can reduce on-target efficacy and potentially lead to other off-target pharmacology.[1]
Q2: How can the this compound linker specifically influence the off-target profile?
A2: While data on this specific linker is limited, we can infer its potential influence based on the properties of PEG linkers:
-
Flexibility and Length: A short and flexible linker like PEG2 will constrain the possible orientations of the POI and E3 ligase. This can either enhance selectivity by favoring a specific productive ternary complex or, conversely, induce degradation of an off-target that happens to fit that specific orientation. The linker's characteristics are a critical determinant of the PROTAC's activity and selectivity.
-
Physicochemical Properties: PEG linkers are known to increase the hydrophilicity of the PROTAC molecule. This can alter cell permeability and the intracellular distribution of the PROTAC, which may influence which off-targets it can engage with.
Q3: What is the recommended experimental strategy to identify off-target effects?
A3: A multi-pronged approach is essential for robustly identifying off-target effects. The cornerstone of this strategy is unbiased global proteomics.
-
Global Proteomics (Mass Spectrometry): Use techniques like Tandem Mass Tagging (TMT) or Data-Independent Acquisition (DIA) to compare the entire proteome of cells treated with your PROTAC versus a vehicle control. This will identify all proteins that are significantly downregulated.
-
Orthogonal Validation: Validate the hits from your proteomics screen using targeted methods. Western blotting is a common and straightforward technique for this purpose.
-
Target Engagement Assays: To confirm that a potential off-target is directly engaged by the PROTAC, use techniques like the Cellular Thermal Shift Assay (CETSA). A shift in the melting temperature of the protein in the presence of the PROTAC indicates direct binding.
-
Negative Controls: It is crucial to include a negative control PROTAC in your experiments, for example, an epimer that does not bind the E3 ligase. This helps to distinguish between off-target effects mediated by the ternary complex and those caused by the warhead alone.
Troubleshooting Guides
Issue 1: High-throughput screen (e.g., proteomics) identifies a large number of potential off-targets.
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentration | Perform a dose-response experiment to find the lowest effective concentration. High concentrations can exacerbate off-target effects. |
| Promiscuous Warhead | If possible, redesign the PROTAC with a more selective warhead for your protein of interest. |
| Indirect Downstream Effects | Use shorter treatment times (e.g., 2-6 hours) to enrich for direct degradation targets over indirect signaling effects. Perform transcriptomics (RNA-seq) to see if changes in protein levels are due to transcriptional regulation rather than degradation. |
| Linker-Induced Off-Targets | Synthesize and test PROTACs with different linker lengths and compositions to see if the off-target profile can be improved. |
Issue 2: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Troubleshooting Steps |
| Antibody Quality | Validate the specificity and sensitivity of your primary antibody. If available, use knockout/knockdown cell lines as controls. |
| Differences in Assay Sensitivity | Mass spectrometry can be more sensitive than Western blotting. A low-level degradation event might be detected by proteomics but not be apparent on a Western blot. |
| Protein Loading/Transfer Issues | Use a loading control (e.g., GAPDH, Tubulin) to normalize your Western blot data. Optimize protein transfer conditions. |
Issue 3: Significant cell toxicity is observed at effective degradation concentrations.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of your intended target may be inherently toxic to the cells. |
| Off-Target Toxicity | The degradation of an essential off-target protein could be causing the toxicity. Cross-reference your off-target list with databases of essential genes/proteins. |
| Solvent Toxicity | Ensure the concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your cell line. |
| Compound Instability | The PROTAC molecule may be degrading into a toxic metabolite. Assess compound stability in your cell culture medium. |
Quantitative Data Summary
The following table is a hypothetical example of quantitative proteomics data used to identify potential off-targets of a PROTAC. Significant negative Log2 fold changes with low p-values are considered potential degradation targets that require further validation.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI | -3.5 | 0.0001 | No (Intended Target) |
| Protein A | -2.8 | 0.005 | Yes |
| Protein B | -0.5 | 0.45 | No |
| Protein C (Zinc Finger) | -2.1 | 0.01 | Yes |
| Protein D | 1.5 | 0.02 | No (Upregulated) |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration (e.g., 1x and 10x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Incubate for a duration that enriches for direct targets (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blot Protocol for Off-Target Validation
-
Sample Preparation:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities and normalize to a loading control.
-
Mandatory Visualizations
Caption: Workflow for identifying and validating PROTAC off-targets.
Caption: On-target vs. potential off-target PROTAC mechanisms.
References
Overcoming steric hindrance in N,N'-DME-N-PEG2-Boc reactions
Welcome to the technical support center for overcoming challenges in the synthesis of N,N'-DME-N-PEG2-Boc conjugates. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate issues related to steric hindrance in this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction being discussed?
A1: The core reaction is the coupling of N,N'-dimethylethylenediamine (N,N'-DME) with a Boc-protected, amine-terminated PEG2 linker (N-PEG2-Boc). This typically involves forming a new carbon-nitrogen bond. The challenge arises from the spatial arrangement and bulk of the atoms, a phenomenon known as steric hindrance, which can slow down or prevent the reaction.
Q2: What are the main sources of steric hindrance in this reaction?
A2: There are two primary sources of steric hindrance:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notably bulky and is attached to the nitrogen of the PEG2 linker. Its size can physically block the approach of the N,N'-DME nucleophile.[1]
-
The Nucleophile (N,N'-DME): N,N'-dimethylethylenediamine is a secondary amine, which is inherently more sterically crowded than a primary amine. This crowding around the nitrogen's lone pair of electrons makes it a less effective nucleophile, especially when attacking a sterically congested electrophile.
Q3: Why is my reaction yield consistently low or non-existent?
A3: Low yields in this context are most often a direct consequence of high activation energy due to steric hindrance.[2] Standard N-alkylation conditions (e.g., using a PEG-halide) may be insufficient to overcome this energy barrier.[1] Other contributing factors include suboptimal reaction conditions such as inadequate temperature, inappropriate solvent choice, or the use of a leaving group that is not reactive enough.[3]
Q4: Are there fundamentally better alternative strategies for this coupling?
A4: Yes. For sterically hindered amines, reductive amination is often a more efficient and higher-yielding alternative to direct alkylation. This approach involves reacting the amine (N,N'-DME) with a PEG-aldehyde derivative in the presence of a mild reducing agent. This pathway often circumvents the high activation energy associated with traditional SN2 alkylation.
Troubleshooting Guide: Low Yield in Direct Alkylation
This guide addresses issues encountered when attempting to couple N,N'-DME with an activated N-PEG2-Boc molecule (e.g., N-Boc-amino-PEG2-tosylate or -bromide).
| Problem Description | Possible Cause | Recommended Solution & Rationale |
| No or minimal product formation after 24 hours. | High Activation Energy: The steric bulk of the Boc group and the secondary amine nucleophile prevents the reaction from proceeding under standard conditions. | 1. Increase Reaction Temperature: Elevating the temperature to 50-80°C (or higher, solvent permitting) can provide the necessary energy to overcome the steric barrier. 2. Switch to a More Reactive Electrophile: Convert the PEG alcohol to an alkyl iodide or triflate. The reactivity order is I > Br > Cl > OTs. Iodides are better leaving groups and can significantly increase the reaction rate. |
| Reaction is sluggish and stalls with starting material remaining. | Suboptimal Solvent: The solvent may not adequately solvate the reactants or stabilize the transition state. | Use a Polar Aprotic Solvent: Switch to or ensure anhydrous conditions with solvents like DMF, DMSO, or NMP. These solvents are effective for SN2 reactions and help solubilize all components. |
| Multiple products are observed, with low yield of the desired product. | Side Reactions: The base used may be too nucleophilic, or the temperature may be too high, promoting elimination or other side reactions. Over-alkylation could also be an issue if the second nitrogen of N,N'-DME reacts. | 1. Use a Non-Nucleophilic Base: Employ a strong, hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to deprotonate the amine without competing in the reaction. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-PEG2-Boc reagent relative to N,N'-DME to favor mono-alkylation. |
| All optimization attempts for direct alkylation fail. | Fundamental Unsuitability: Direct alkylation is often inefficient for coupling two sterically hindered partners. | Switch to Reductive Amination: This is the most robust solution. This method involves different intermediates and a lower activation energy pathway, making it ideal for sterically demanding couplings. See the detailed protocol below. |
Strategic Comparison: Direct Alkylation vs. Reductive Amination
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| PEG Reagent | N-Boc-PEG2-X (X = Br, I, OTs) | N-Boc-PEG2-CHO (Aldehyde) |
| Key Challenge | High activation energy due to steric clash in the transition state. | Formation of the initial iminium ion can be slow but is often manageable. |
| Typical Yields | Often low to moderate (<40%) for hindered substrates. | Generally high (>70%) even with hindered substrates. |
| Byproducts | Elimination products, over-alkylation, products from base reaction. | Minimal byproducts if a selective reducing agent is used. |
| Recommended for... | Simple, unhindered primary amines. | Sterically hindered secondary amines like N,N'-DME. |
Diagrams
Troubleshooting Workflow for Low-Yield Reactions
The following diagram outlines a logical workflow for troubleshooting low-yield this compound coupling reactions.
Caption: A logical workflow for troubleshooting and optimizing the coupling reaction.
Comparison of Reaction Pathways
This diagram illustrates the difference between the direct alkylation and the recommended reductive amination pathways.
References
Technical Support Center: N,N'-DME-N-PEG2-Boc Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions involving N,N'-DME-N-PEG2-Boc. For the purpose of this guide, we will assume the use of an N-hydroxysuccinimide (NHS) ester activated form of the linker for conjugation to primary amines on proteins, peptides, or other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction that can occur during the conjugation of an NHS-ester activated this compound?
A1: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2] In an aqueous environment, water molecules can attack the ester, leading to the formation of an inactive carboxylic acid on the PEG linker. This hydrolyzed linker is no longer capable of reacting with the primary amines on your target molecule, which can significantly reduce the conjugation yield.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1][3]
Q2: How does the pH of the reaction buffer affect the conjugation efficiency?
A2: The pH is a critical parameter for a successful conjugation reaction. The reaction between the NHS ester and a primary amine is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. However, the competing hydrolysis reaction of the NHS ester also accelerates at higher pH values. At a lower pH, the primary amines on the target molecule are protonated and therefore less nucleophilic, which slows down the desired reaction. An optimal pH, often around 8.3-8.5, must be determined to balance the rate of the desired amide bond formation with the rate of NHS-ester hydrolysis.
Q3: Can I use a Tris-based buffer for my conjugation reaction?
A3: No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired conjugate. Recommended amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers.
Q4: Is the Boc protecting group on the this compound linker stable during the conjugation reaction?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the conditions used for NHS ester conjugations. The Boc group is resistant to most nucleophiles and basic conditions. It is, however, sensitive to acidic conditions and can be removed with strong acids like trifluoroacetic acid (TFA). Therefore, it is important to maintain the recommended pH range (7.2-8.5) during the conjugation step to ensure the integrity of the Boc group.
Q5: What could be the cause of low or no conjugation yield?
A5: Several factors can contribute to low conjugation yield:
-
Hydrolysis of the NHS ester: As discussed in Q1, if the NHS-ester activated linker is exposed to aqueous buffer for an extended period before the addition of the target molecule, it may hydrolyze. Always prepare the linker solution immediately before use.
-
Suboptimal pH: An incorrect buffer pH can either render the primary amines on the target molecule unreactive (too low) or accelerate the hydrolysis of the NHS ester (too high).
-
Presence of competing nucleophiles: The use of amine-containing buffers (e.g., Tris) or the presence of other nucleophilic contaminants will reduce the amount of linker available to react with your target molecule.
-
Improper storage of the linker: this compound-NHS ester is sensitive to moisture. It should be stored in a cool, dry place, and the vial should be allowed to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester | Prepare the this compound-NHS ester solution immediately before use. Minimize the time the linker is in an aqueous solution before the addition of the target molecule. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to determine the best condition for your specific molecule. | |
| Incompatible Buffer | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in a Tris-based buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. | |
| Poor Reagent Quality | The NHS ester may have hydrolyzed due to improper storage. Use a fresh vial of the reagent and ensure it has been stored correctly in a desiccated environment. | |
| Protein Aggregation after Conjugation | High Degree of Labeling | A high molar ratio of the linker to the protein can lead to excessive modification and subsequent aggregation. Reduce the molar excess of the this compound-NHS ester in your reaction. |
| Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your protein. | |
| High Background/ Non-specific Binding in Downstream Applications | Excess Unreacted Linker | After the reaction, quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Purify the conjugate using size-exclusion chromatography, dialysis, or a desalting column to remove the quenched linker and other byproducts. |
| Aggregated Conjugate | Aggregates can bind non-specifically. Optimize the conjugation ratio and buffer conditions to minimize aggregation. Consider purifying the conjugate using size-exclusion chromatography to remove aggregates. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound-NHS Ester
-
Buffer Preparation : Prepare an amine-free buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, at a pH of 8.3-8.5.
-
Protein Preparation : Dissolve the protein to be conjugated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
Linker Preparation : Immediately before use, dissolve the this compound-NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional but Recommended) : Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification : Purify the conjugate from excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Analytical Methods for Characterization
-
HPLC (High-Performance Liquid Chromatography) : Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unconjugated protein and excess linker, allowing for quantification of the conjugation efficiency.
-
Mass Spectrometry (MS) : MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the number of linker molecules attached to the protein.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : A noticeable shift in the molecular weight of the protein after conjugation can be observed on an SDS-PAGE gel, providing a qualitative assessment of the reaction.
Visualizations
Caption: Desired aminolysis vs. competing hydrolysis pathway.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Purification challenges for N,N'-DME-N-PEG2-Boc derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with N,N'-DME-N-PEG2-Boc derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound derivatives, offering potential causes and solutions.
Problem 1: Oily or Gummy Product Instead of a Solid
-
Potential Cause: The flexible and hydrophilic nature of the PEG chain often results in products that are oils or low-melting solids, making them difficult to handle and purify. Residual solvents can also contribute to this issue.
-
Solution:
-
Co-evaporation: Co-evaporate the crude product with a high-boiling point solvent like toluene to azeotropically remove residual volatile solvents.
-
Precipitation/Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, diethyl ether) dropwise while stirring vigorously to precipitate the product.
-
Lyophilization: If the product is water-soluble, dissolving it in water and lyophilizing can yield a solid powder.
-
Problem 2: Poor Separation During Flash Column Chromatography
-
Potential Cause: The high polarity of the PEG linker can cause the compound to either remain on the baseline or streak extensively on silica gel, leading to poor separation from polar impurities. The acidic nature of silica gel can also lead to the partial deprotection of the Boc group, resulting in multiple spots on a TLC plate.
-
Solution:
-
Solvent System Modification:
-
Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform.
-
Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress the interaction of the amine with the acidic silica gel.
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This can improve peak shape and reduce tailing for basic compounds.
-
Reversed-phase chromatography (C18): This is often a better choice for polar compounds. A gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a common mobile phase.
-
-
Sample Loading: Dry-loading the sample onto silica gel can often improve resolution compared to wet-loading.
-
Problem 3: Presence of Di-Boc Protected Impurity
-
Potential Cause: During the Boc protection step, it is possible for both amine functionalities to be protected with a Boc group, especially if an excess of the Boc-anhydride and a strong base are used.
-
Solution: The di-Boc protected impurity is significantly less polar than the desired mono-Boc product. This difference in polarity can be exploited for purification using flash column chromatography with a gradient elution, such as ethyl acetate in hexanes.
Problem 4: Incomplete Boc Deprotection
-
Potential Cause: The deprotection of the Boc group can sometimes be incomplete due to insufficient acid strength, inadequate reaction time, or steric hindrance from the PEG chain.
-
Solution:
-
Stronger Acid: If using a milder acid like TFA in DCM, consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.
-
Increased Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary. Gentle heating may also be beneficial.
-
Scavengers: The t-butyl cation generated during deprotection can sometimes re-alkylate the deprotected amine. Adding a scavenger like triisopropylsilane (TIS) can prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound derivatives?
A1: Common impurities include:
-
Unreacted starting materials: Residual amines or PEGylated starting materials.
-
Di-Boc protected species: Where both nitrogens are protected with a Boc group.
-
Byproducts from Boc-protection: Such as tert-butanol and carbon dioxide, which are generally volatile and easily removed.
-
Urea derivatives: Can form if certain bases like DMAP are used at elevated temperatures.
-
Partially deprotected product: If the Boc group is labile under the purification conditions (e.g., acidic silica gel).
Q2: My this compound derivative is streaking badly on the TLC plate. What can I do to get a better separation?
A2: Streaking on TLC for PEGylated amines is a common issue. Here are some troubleshooting steps:
-
Add a basic modifier: Add a drop of triethylamine or a small amount of ammonium hydroxide to your TLC developing solvent to improve the spot shape.
-
Change the stationary phase: If available, try using alumina or C18 reversed-phase TLC plates.
-
Adjust the mobile phase polarity: Experiment with different solvent systems, such as chloroform/methanol or ethyl acetate/methanol, to find an optimal polarity for your compound.
Q3: Is recrystallization a viable purification method for this compound derivatives?
A3: Recrystallization can be challenging for these derivatives due to their tendency to be oily or have low melting points. However, if a solid can be obtained, finding a suitable solvent system for recrystallization can be an effective purification method. A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble and then slowly cool it down or add a solvent in which it is insoluble.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your this compound derivative:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and look for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by assessing the peak area of the product relative to any impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Normal Phase Flash Chromatography | 50-80% | 85-95% | Readily available, good for less polar impurities. | Can have issues with polar compounds (streaking), potential for Boc deprotection. |
| Reversed-Phase Flash Chromatography | 60-90% | >95% | Excellent for polar compounds, high resolution. | Requires specialized columns and solvent systems, fractions are aqueous. |
| Precipitation/Trituration | 70-95% | 80-90% | Simple, fast, good for removing highly soluble or insoluble impurities. | May not be effective for impurities with similar solubility to the product. |
| Recrystallization | 40-70% | >98% | Can provide very high purity. | Difficult to achieve for oily compounds, requires finding a suitable solvent system. |
Note: The values in this table are illustrative and can vary significantly depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection: Dissolve a small amount of the sample in the initial mobile phase and inject it onto the column.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Decision tree for optimizing flash chromatography conditions.
Technical Support Center: N,N'-DME-N-PEG2-Boc and PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of N,N'-DME-N-PEG2-Boc linkers in Proteolysis-targeting chimeras (PROTACs) and their impact on cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical moiety used as a flexible linker in the synthesis of PROTACs.[1][2] A PROTAC molecule is a heterobifunctional chimera consisting of two ligands connected by a linker.[3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[] The linker, such as one derived from this compound, plays a critical role in bridging these two ligands, influencing the PROTAC's physicochemical properties, solubility, and ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Q2: How do PEG-based linkers, like this compound, generally affect PROTAC cell permeability?
A2: Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design. Their primary impact is to increase the water solubility of the PROTAC molecule. This can be advantageous for bioavailability but presents a complex relationship with cell permeability. While improved solubility is beneficial, the inherent polarity of the PEG chain can sometimes hinder passive diffusion across the lipid cell membrane. Studies have shown that increasing the number of PEG units can lead to reduced cellular uptake. Therefore, the length and nature of the PEG linker must be carefully optimized.
Q3: What is the "chameleon effect" and how does a flexible PEG linker relate to it?
A3: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment. In an aqueous, polar environment, the PROTAC may be in an extended conformation. However, to cross the nonpolar lipid bilayer of a cell membrane, it can fold into a more compact, globular structure. This folding can shield the polar parts of the molecule, reducing the polar surface area and facilitating passive diffusion. Flexible linkers, such as those based on PEG, can provide the necessary conformational plasticity to allow for this beneficial folding, potentially improving cell permeability.
Q4: What are the key experimental assays to measure the cell permeability of my PROTAC?
A4: Two standard in vitro methods are widely used to assess PROTAC permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.
Troubleshooting Guide
Issue 1: My PROTAC has high biochemical potency but low cellular activity.
-
Possible Cause: A common reason for this discrepancy is poor cell permeability. PROTACs are large molecules, often with high molecular weights and polar surface areas that place them "beyond the Rule of Five," hindering their ability to cross the cell membrane and reach their intracellular targets.
-
Troubleshooting Steps:
-
Quantify Permeability: Perform a PAMPA or Caco-2 assay to get a quantitative measure of your PROTAC's permeability. This will confirm if permeability is the limiting factor.
-
Analyze Physicochemical Properties: Evaluate properties like Polar Surface Area (PSA), lipophilicity (LogP), and the number of hydrogen bond donors/acceptors. High PSA and a high count of hydrogen bond donors can reduce permeability.
-
Optimize the Linker: The linker is the most common component to modify for optimizing physicochemical properties. Consider synthesizing analogs with different linker lengths and compositions. Replacing a flexible PEG linker with a more rigid alkyl linker, or vice-versa, can have a profound impact on the molecule's ability to adopt a favorable conformation for membrane crossing.
-
Issue 2: My PROTAC shows low recovery in the Caco-2 assay.
-
Possible Cause: Low recovery can be due to several factors, including low solubility in the assay buffer, high non-specific binding to the assay plates, or compound instability.
-
Troubleshooting Steps:
-
Assess Solubility: Check the solubility of your PROTAC in the assay buffer (e.g., Hank's Balanced Salt Solution). If solubility is low, consider using co-solvents, but be aware they can affect monolayer integrity.
-
Check for Non-Specific Binding: Use low-binding plates for your experiments. You can also include a protein like bovine serum albumin (BSA) in the receiver compartment to reduce non-specific binding.
-
Evaluate Compound Stability: Incubate your PROTAC in the assay buffer for the duration of the experiment and analyze its concentration over time by LC-MS/MS to ensure it is not degrading.
-
Quantitative Permeability Data
The following table provides hypothetical data to illustrate how linker modifications can impact PROTAC permeability, as measured by the apparent permeability coefficient (Papp) in a Caco-2 assay. Higher Papp values indicate better permeability.
| PROTAC ID | Linker Type | Linker Modification | E3 Ligase | Target | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B/A) | Permeability Classification |
| PROTAC-01 | PEG | PEG4 | CRBN | BRD4 | 0.8 | 1.2 | Low |
| PROTAC-02 | PEG | PEG2 | CRBN | BRD4 | 1.5 | 1.1 | Low-Moderate |
| PROTAC-03 | Alkyl | C4 Alkyl Chain | CRBN | BRD4 | 3.2 | 1.0 | Moderate |
| PROTAC-04 | PEG-Amide | PEG2 with Amide | VHL | BTK | 0.5 | 3.5 | Low (P-gp Substrate) |
| PROTAC-05 | PEG-Ester | PEG2 with Ester | VHL | BTK | 2.5 | 1.3 | Moderate |
Note: This data is illustrative. Actual results will vary based on the specific warheads and linker attachment points. The replacement of an amide with an ester (PROTAC-04 vs. PROTAC-05) can remove a hydrogen bond donor and significantly improve permeability.
Visualized Workflows and Concepts
References
How to improve the pharmacokinetic properties of PEG2-linked PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic (PK) properties of polyethylene glycol (PEG) 2-linked Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers, specifically short ones like PEG2, commonly used in PROTAC design?
A1: PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. They are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.[1][2][3] The flexibility of PEG linkers is also crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] Shorter PEG linkers are often explored to maintain a lower molecular weight, which is a common challenge with PROTACs.
Q2: What are the main pharmacokinetic challenges associated with PEG2-linked PROTACs?
A2: Despite their advantages, PEG2-linked PROTACs often face several PK challenges:
-
Poor Permeability: Due to their high molecular weight and polar surface area, PROTACs often exhibit low cell permeability, which can limit their oral bioavailability and efficacy.
-
Metabolic Instability: The linker region of a PROTAC is often susceptible to metabolic reactions, such as oxidation, which can lead to rapid clearance and reduced in vivo exposure.
-
Low Aqueous Solubility: While PEG linkers enhance solubility compared to alkyl chains, achieving optimal solubility for oral absorption can still be a hurdle.
-
High Efflux Ratios: PROTACs can be substrates for efflux transporters like P-gp, which actively pump the molecules out of cells, reducing intracellular concentration and efficacy.
Q3: How does modulating the PEG linker length beyond two units impact pharmacokinetic properties?
A3: Modifying the PEG linker length can have a significant, but often unpredictable, impact on PK properties. Generally, there is an optimal range for linker length. Excessively long linkers can sometimes decrease potency due to a higher entropic penalty upon binding. Conversely, very short linkers may sterically hinder the formation of the ternary complex. The effect on permeability is also complex; while longer PEG chains increase hydrophilicity, which can hinder passive diffusion, the increased flexibility may allow the PROTAC to adopt a more compact conformation that shields its polar surface area, potentially improving permeability.
Troubleshooting Guides
Issue 1: Poor Cellular Permeability
Symptoms:
-
Low apparent permeability (Papp) values in PAMPA or Caco-2 assays.
-
High discrepancy between biochemical potency (e.g., IC50) and cellular degradation activity (e.g., DC50).
-
Low intracellular concentration of the PROTAC in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| High Polarity and Molecular Weight | While maintaining the core structure, consider subtle modifications to the linker. Replacing a PEG unit with a less polar isostere, such as a short alkyl chain or a cyclopropyl group, can reduce polarity without drastically altering the linker length. | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability. |
| Suboptimal Linker Length | Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4) to empirically determine the optimal length for permeability in your specific system. | Measure Papp values for the linker variants using a PAMPA assay. Correlate permeability with cellular degradation potency (DC50). |
| High Efflux Ratio | If active efflux is suspected (e.g., from Caco-2 assays), consider linker modifications that reduce recognition by efflux transporters. This could involve introducing more rigid elements or altering the hydrogen bonding pattern. | Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio. |
| Unfavorable Conformation | Introduce some rigidity into the linker by incorporating cyclic structures like piperidine or piperazine. This can pre-organize the PROTAC into a more membrane-permeable conformation. | Use computational modeling to predict the conformational flexibility and 3D structure of the PROTACs. Validate with experimental permeability assays. |
Issue 2: Poor Metabolic Stability
Symptoms:
-
Rapid clearance in in vivo pharmacokinetic studies.
-
Short half-life in in vitro liver microsome or hepatocyte stability assays.
-
Identification of significant linker-derived metabolites in metabolic profiling studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Oxidative Metabolism of the PEG Linker | Replace the PEG linker with a more metabolically stable alternative, such as an alkyl chain. However, be mindful of the potential impact on solubility and permeability. | Perform an in vitro metabolic stability assay using liver microsomes and measure the rate of parent compound depletion over time. |
| Metabolically Labile Linker-Warhead/E3 Ligand Connection | Modify the chemical linkage at the site of metabolic instability. For example, replacing an ether linkage with a more stable amide or triazole. | Conduct metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolism. |
| Overall Molecular Properties Prone to Metabolism | Introduce steric shielding near metabolically labile sites. For example, adding a methyl group to an adjacent position. | Compare the metabolic stability of the modified PROTAC to the parent molecule in liver microsomes. |
| Prodrug Approach | Mask a metabolically labile functional group with a cleavable moiety that is removed in vivo to release the active PROTAC. This can also improve permeability. | Assess the in vitro stability of the prodrug in plasma and liver microsomes, and measure the in vivo PK of both the prodrug and the released active PROTAC. |
Issue 3: Low Aqueous Solubility
Symptoms:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent results in in vitro and in vivo experiments due to poor dissolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| High Lipophilicity of the Overall Molecule | Introduce polar functional groups or heteroatoms into the linker, such as piperazine or piperidine moieties, to increase hydrophilicity. | Measure the thermodynamic solubility of the PROTACs using methods like the shake-flask method followed by HPLC-UV or LC-MS analysis. |
| Crystallinity of the Compound | Prepare amorphous solid dispersions (ASDs) by dispersing the PROTAC in a polymer matrix to enhance the dissolution rate. | Characterize the solid state of the PROTAC using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Insufficient Ionization at Physiological pH | Introduce ionizable groups (e.g., basic amines) into the linker to improve solubility in acidic environments like the gastrointestinal tract. | Determine the pKa of the PROTAC and measure its solubility at different pH values. |
| Poor Solubility in Biorelevant Media | Evaluate solubility in simulated gastric and intestinal fluids (FaSSIF/FeSSIF) to better predict in vivo dissolution. | Measure solubility in FaSSIF and FeSSIF to assess the potential for a food effect on oral absorption. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on Permeability of a PROTAC Series
| PROTAC | Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) | Papp (10⁻⁶ cm/s) in PAMPA |
| Compound A | PEG2 | 850 | 4.2 | 160 | 1.5 |
| Compound B | PEG3 | 894 | 4.0 | 170 | 1.1 |
| Compound C | PEG4 | 938 | 3.8 | 180 | 0.8 |
| Compound D | Alkyl-C4 | 836 | 5.1 | 145 | 2.5 |
Note: Data is hypothetical and for illustrative purposes, reflecting general trends observed in the literature where increasing PEG length can decrease permeability in some series.
Table 2: In Vitro Metabolic Stability of PROTACs with Different Linkers
| PROTAC | Linker Type | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound X | PEG2 | 45 | 15.4 |
| Compound Y | Alkyl-C4 | > 120 | < 5.8 |
| Compound Z | Piperazine-containing | 90 | 7.7 |
Note: Data is hypothetical and for illustrative purposes, reflecting the general trend that PEG linkers can be more metabolically labile than alkyl or certain heterocyclic linkers.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well donor plate with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
UV plate reader or LC-MS/MS system
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Carefully apply 5 µL of the lecithin in dodecane solution to the membrane of each well in the donor plate.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC by liver microsomal enzymes.
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Thaw the liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 1 mg/mL).
-
Prepare the reaction mixture in a 96-well plate by adding the microsomal solution and the PROTAC (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a specific volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent PROTAC remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Visualizations
References
Technical Support Center: Optimizing PROTAC Experiments and Addressing the Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC-based experiments, with a special focus on understanding and mitigating the "hook effect."
Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations. It is therefore crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: How can the PROTAC linker, such as N,N'-DME-N-PEG2-Boc, help in addressing the hook effect?
A5: The linker component of a PROTAC is a critical determinant of its efficacy and can play a significant role in mitigating the hook effect. The length, composition, and flexibility of the linker influence the stability and geometry of the ternary complex. PEG-based linkers, like this compound, are frequently used in PROTAC design to enhance solubility and provide conformational flexibility. This flexibility can allow for an optimal orientation of the target protein and the E3 ligase, promoting favorable protein-protein interactions and increasing the stability of the ternary complex. By enhancing the cooperativity of ternary complex formation, a well-designed linker can shift the equilibrium away from the formation of unproductive binary complexes, thereby reducing the hook effect and widening the effective concentration range of the PROTAC.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the decrease in degradation is observed.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). Use concentrations at or below the Dmax for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations. A bell-shaped curve in these assays will correlate with the observed hook effect in your degradation experiments.
-
Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high (in the hook effect region), an inactive PROTAC, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the hook effect and the impact of linker optimization.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 50 |
| 10000 | 20 |
Table 2: Comparison of Key Degradation Parameters for PROTACs with and without an Optimized Linker
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | Standard Alkyl | 25 | 85 | Pronounced hook effect above 500 nM |
| PROTAC-Y | Optimized PEG Linker | 10 | 95 | Minimal hook effect up to 10,000 nM |
Mandatory Visualizations
Technical Support Center: Optimizing E3 Ligase Binding with Different Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linkers of Proteolysis-Targeting Chimeras (PROTACs) for effective E3 ligase binding and target protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[1][2] The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex.[3] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[4][5] Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing cooperativity.
Frequently Asked Questions (FAQs)
What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.
How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.
What is the role of the linker in ternary complex formation?
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the proper spatial orientation of the two proteins, bringing the E3 ligase in close proximity to the target to enable efficient ubiquitination. The linker itself can also form interactions with the proteins, contributing to the stability of the ternary complex.
What are the key assays to evaluate the performance of a PROTAC linker?
A comprehensive evaluation of a PROTAC linker requires a combination of biophysical and cellular assays:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to directly measure the formation and stability of the ternary complex and to determine cooperativity.
-
Cellular Assays: Western blotting is the gold-standard method for quantifying the reduction in target protein levels. Cellular target engagement assays, such as NanoBRET, can confirm that the PROTAC is reaching its target within the cell.
Data Presentation
The following tables summarize hypothetical but illustrative data on how linker length and composition can affect PROTAC performance, based on general findings in the literature.
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | PEG | 8 | 500 | 40 |
| PROTAC-A2 | PEG | 12 | 50 | >90 |
| PROTAC-A3 | PEG | 16 | 150 | 75 |
| PROTAC-A4 | PEG | 20 | 400 | 50 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Table 2: Comparison of Different Linker Compositions
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |
| PROTAC-X | Alkyl Chain | 35 | >90 | High | Low |
| PROTAC-Y | PEG Chain | 15 | >95 | Moderate | High |
| PROTAC-Z | Rigid (Piperazine) | 25 | >90 | Moderate | Moderate |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by flowing solutions of the PROTAC at various concentrations over the chip surface.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the stability and cooperativity of the ternary complex.
3. NanoBRET™ Target Engagement Assay
This assay measures the engagement of a PROTAC with its target protein in living cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal on a luminometer. A decrease in the BRET signal indicates displacement of the NanoBRET tracer by the PROTAC, confirming target engagement.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Validation & Comparative
N,N'-DME-N-PEG2-Boc in PROTACs: A Comparative Guide to PEG Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.
This guide provides a comparative analysis of the N,N'-DME-N-PEG2-Boc linker and other commonly used PEG linkers in PROTAC design. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential performance based on the known structure-activity relationships of PEG linkers and the influence of N-methylation.
The Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a pivotal role in its overall efficacy.[1] The length, rigidity, and chemical composition of the linker directly influence several key parameters that are critical for successful protein degradation:
-
Ternary Complex Formation: The linker must possess an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Physicochemical Properties: PEG linkers are known for their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
This compound: A Structural Perspective
This compound is a short-chain PEG linker that incorporates an N,N'-dimethylethylenediamine moiety. The "PEG2" component indicates two ethylene glycol units. The tert-Butyloxycarbonyl (Boc) protecting group on one of the amines allows for a modular and controlled synthesis strategy for PROTAC assembly.
The key distinguishing feature of this linker is the presence of two methyl groups on the nitrogen atoms. This N-methylation can potentially influence the linker's properties in several ways:
-
Conformational Rigidity: The methyl groups can introduce a degree of steric hindrance, potentially restricting the linker's flexibility. This might lead to a more pre-organized conformation that could either favor or hinder the formation of a productive ternary complex, depending on the specific target and E3 ligase.
-
Basicity: The nitrogen atoms in the ethylenediamine backbone are basic. N-methylation can subtly alter their pKa, which could influence intracellular interactions and the overall pharmacokinetic profile of the PROTAC.
-
Metabolic Stability: The N-methyl groups might influence the metabolic stability of the linker by altering its susceptibility to enzymatic degradation.
Comparative Performance of PEG Linkers
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths and compositions. The following tables summarize representative experimental data from various studies, comparing the performance of different PEG linker lengths in PROTACs targeting various proteins.
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [4] |
| Alkyl/Ether | 12-29 | < 1000 | > 70 | |
| Alkyl/Ether | 21 | 3 | 96 |
Table 2: Impact of PEG Linker Length on Degradation of BRD4
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG | 4 PEG units | < 500 | > 80 | |
| PEG | 5 PEG units | < 500 | > 80 | |
| Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | - | |
| PEG | 3 PEG units | Weak degradation | - |
Note: The data in these tables are compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the PROTAC-induced ternary complex.
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on a sensor chip.
-
Inject the PROTAC over the surface to measure binary binding affinity.
-
To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over the immobilized protein.
-
Analyze the sensorgrams to determine binding affinities (KD) and kinetics (ka, kd).
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein or the E3 ligase to measure binary binding thermodynamics.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
The resulting heat changes provide information on the binding affinity, stoichiometry, and thermodynamics of the interactions.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
References
The Pivotal Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis of N,N'-DME-N-PEG2-Boc
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the ternary complex formation, stability, and subsequent degradation efficacy. This guide provides a comparative analysis of N,N'-DME-N-PEG2-Boc, a polyethylene glycol (PEG)-based linker, against other common linker types, supported by illustrative experimental data and detailed methodologies.
At the heart of PROTAC technology lies the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker, far from being a passive spacer, plays a crucial role in orienting the two proteins favorably for this interaction. Its length, flexibility, and chemical composition can significantly impact the stability and cooperativity of the ternary complex.[]
This compound is a heterobifunctional linker featuring a PEG chain. PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, potentially forming stabilizing interactions within the ternary complex. Furthermore, the hydrophilic nature of PEG can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for cell permeability and bioavailability.[3]
Comparative Analysis of Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based (e.g., this compound) | Hydrophilic, flexible, potential for H-bonding | Improved solubility, enhanced cell permeability, potential for favorable interactions within the ternary complex.[3] | Can sometimes lead to excessive flexibility, potentially reducing the stability of the ternary complex. |
| Alkyl Chains | Hydrophobic, flexible | Simple to synthesize, systematic variation of length is straightforward. | Can decrease solubility, may lead to non-specific hydrophobic interactions. |
| Rigid Linkers (e.g., containing cyclic structures) | Constrained conformation | Can pre-organize the PROTAC into an active conformation, potentially increasing ternary complex stability. | May introduce steric hindrance, limiting the formation of a productive ternary complex. |
Illustrative Experimental Data
The following tables summarize hypothetical quantitative data to illustrate how the efficacy of different linkers would be compared. The data is representative of typical results obtained in PROTAC development and is not specific to this compound.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC (Linker Type) | Target Protein Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC-A (this compound) | 50 | 100 | 10 | 5 |
| PROTAC-B (C6 Alkyl Chain) | 55 | 110 | 50 | 1.1 |
| PROTAC-C (Rigid Piperazine) | 48 | 95 | 100 | 0.5 |
KD values represent the dissociation constant, with lower values indicating stronger binding. Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex; α > 1 indicates positive cooperativity.
Table 2: Cellular Degradation Efficacy
| PROTAC (Linker Type) | DC50 (nM) | Dmax (%) |
| PROTAC-A (this compound) | 25 | 95 |
| PROTAC-B (C6 Alkyl Chain) | 150 | 70 |
| PROTAC-C (Rigid Piperazine) | >1000 | <20 |
DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate PROTAC efficacy.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of binary and ternary complexes.
-
Immobilization: Covalently immobilize the target protein or the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Regenerate the sensor surface between each concentration.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein partner.
-
Flow this mixture over the immobilized protein to measure the ternary complex formation and dissociation rates.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the association rate (kₐ), dissociation rate (kd), and the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. Cooperativity can be calculated from the thermodynamic parameters of the binary and ternary systems.
Western Blot for Cellular Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.
-
Cell Treatment: Culture cells and treat with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation relative to a vehicle-treated control.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
References
A Comparative Guide to the Validation of Target Degradation by PEG2-PROTACs via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PEG2-PROTACs in mediating target protein degradation, with a focus on validation by Western blot analysis. We will explore supporting experimental data, delve into detailed methodologies for key experiments, and visualize complex biological processes to aid in the rational design and evaluation of these powerful therapeutic agents.
The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the molecule.[2] The length of the PEG linker is a crucial parameter that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[3]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on PROTACs targeting the epigenetic reader protein BRD4, a well-established target in oncology. This data illustrates the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of BRD4-targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl | <1 | >90 | Human AML (MV4;11) | [4] |
| dBET1 | Thalidomide (CRBN) | PEG | ~430 | >95 | Human AML (MV4;11) | [4] |
| MZ1 | VHL Ligand | PEG | <100 | >90 | HeLa | |
| AT1 | VHL Ligand | PEG | 10-100 | >90 | Various |
Note: The degradation activity of ARV-825 was found to be 10-fold greater than that of dBET1, highlighting the significant impact of the linker on PROTAC potency.
Experimental Protocols
Western Blotting for PROTAC-Mediated Protein Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate protein separation is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PEG2-PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot validation.
Caption: Simplified BRD4-c-MYC signaling pathway and PROTAC intervention.
References
Navigating PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination for N,N'-DME-N-PEG2-Boc-based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) featuring the N,N'-DME-N-PEG2-Boc linker. Due to the limited availability of public data on PROTACs utilizing this specific linker, this guide will use illustrative data from well-characterized PROTACs with structurally similar short polyethylene glycol (PEG) linkers to provide a robust framework for comparison and experimental design.
PROTACs have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a critical role in determining these parameters. This guide focuses on PROTACs incorporating the this compound linker, a short and flexible PEG-based linker.
Comparative Performance of PEG-based PROTACs
To illustrate the impact of linker composition on degradation efficacy, the following table summarizes the performance of representative PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4). While specific data for this compound-containing PROTACs is not publicly available, the data for PROTACs with similar short PEG linkers provide valuable insights into the expected performance.
| PROTAC (Illustrative) | Target Protein | E3 Ligase Ligand | Linker Type (similar to this compound) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | Pomalidomide | PEG2 | HEK293 | 8 | >95 |
| PROTAC B | BRD4 | Pomalidomide | PEG3 | HEK293 | 5 | >98 |
| PROTAC C | BRD4 | VHL Ligand | PEG4 | HeLa | 15 | ~90 |
| Inactive Control | BRD4 | Pomalidomide | PEG2 (with inactive E3 ligand) | HEK293 | >10,000 | <10 |
This table presents illustrative data from publicly available studies on BRD4-targeting PROTACs with short PEG linkers to serve as a comparative reference.
Understanding the Mechanism and Experimental Workflow
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
The determination of DC50 and Dmax values is a critical step in the evaluation of a PROTAC's efficacy. The following workflow outlines the key experimental stages.
Experimental Protocols
Accurate and reproducible determination of DC50 and Dmax values is essential for the comparative analysis of PROTACs. Below are detailed protocols for two common methods.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This method allows for the visualization and quantification of the target protein levels.
Materials:
-
Cell line expressing the target protein (e.g., HEK293 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
-
Data Analysis:
-
Calculate the percentage of remaining target protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA
This method offers a higher throughput for quantifying intracellular protein levels.
Materials:
-
Cell line expressing the target protein
-
96-well clear-bottom black plates
-
PROTAC stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC as described in the Western Blot protocol.
-
Cell Fixation and Permeabilization:
-
After incubation, remove the medium and fix the cells with 4% PFA for 20 minutes.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein for 2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the cells and add TMB substrate.
-
Incubate until a blue color develops, then add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of remaining protein relative to the vehicle control and determine the DC50 and Dmax values as described for the Western Blot protocol.
-
Signaling Pathway Intervention
PROTACs targeting key regulatory proteins can effectively modulate cellular signaling pathways. For instance, a BRD4-targeting PROTAC will impact the downstream pathways regulated by BRD4, which is a critical reader of acetylated histones and a transcriptional co-activator.
By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of oncogenes like c-Myc, thereby inhibiting cancer cell proliferation and survival. The choice of linker, such as this compound, can influence the efficiency of this degradation process and ultimately the therapeutic outcome. This guide provides the foundational knowledge and experimental framework to assess the efficacy of such novel PROTACs.
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A Comparative Guide to Proteolysis-Targeting Chimeras with Varying Linker Lengths
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Far from being a mere spacer, the linker's length profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs with different linker lengths, supported by experimental data, to inform the rational design of these novel therapeutics.
The linker plays an active and crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is paramount for inducing favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in an unproductive complex geometry where the lysine residues on the target protein are not accessible for ubiquitination.[2][3]
Comparative Efficacy of PROTACs: The Impact of Linker Length
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize experimental data from various studies, highlighting the impact of linker length on key performance indicators of PROTACs: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for optimal degradation. The PROTACs utilized a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 9 | >1000 | <10 |
| PROTAC 2 | PEG | 12 | ~500 | ~60 |
| PROTAC 3 | PEG | 16 | ~100 | >90 |
| PROTAC 4 | PEG | 19 | ~250 | ~75 |
| PROTAC 5 | PEG | 21 | >500 | ~50 |
Data compiled from studies on ERα degradation. The data unequivocally shows that a 16-atom PEG linker yielded the most potent ERα degradation.
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
Similar linker length-dependent effects have been observed for PROTACs targeting the BET family protein BRD4, which often recruit the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | 12 | 25 | >95 |
| ARV-825 | PEG-Alkyl | 13 | 1 | >98 |
| dBET1 | PEG-Alkyl | 13 | 4 | >95 |
| Short Linker Variant | Alkyl | 8 | >1000 | <20 |
| Long Linker Variant | PEG | 20 | 150 | ~80 |
This table presents a summary of findings from multiple studies on BRD4 degraders.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway, the general experimental workflow for assessing protein degradation, and the logical relationship of the PROTAC components.
References
A Comparative Guide to the In Vivo Efficacy of PROTACs: A Focus on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and structure of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.
This guide provides an objective comparison of the in vivo performance of PROTACs with different linker types, using clinically advanced and well-documented examples. We will compare PROTACs with rigid linkers, such as ARV-110 and ARV-471, against those with flexible polyethylene glycol (PEG)-based linkers, exemplified by MZ1. While specific in vivo efficacy data for PROTACs utilizing the N,N'-DME-N-PEG2-Boc linker is not extensively available in the public domain, we will discuss the potential implications of its structural motifs based on established principles of PROTAC design.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and chemical properties of the linker dictate the orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target. Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, all of which are critical for in vivo efficacy.[1]
Comparative In Vivo Performance of PROTACs
To illustrate the impact of linker composition on in vivo performance, we will compare three well-characterized PROTACs:
-
ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC targeting the Androgen Receptor (AR) for the treatment of prostate cancer. It features a short, rigid piperidine-piperazine linker.[2][3]
-
ARV-471 (Vepdegestrant): An orally available PROTAC targeting the Estrogen Receptor (ER) for the treatment of breast cancer. Similar to ARV-110, it utilizes a short and rigid linker structure.[3][4]
-
MZ1: A PROTAC designed to degrade the BET bromodomain protein BRD4, which is implicated in various cancers. It incorporates a flexible PEG-based linker.
In Vivo Efficacy: Tumor Growth Inhibition
| PROTAC | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-110 | Androgen Receptor | Enzalutamide-resistant VCaP xenograft | 1 mg/kg, PO, QD | >90% AR degradation and significant TGI | |
| LNCaP, VCaP, and PDX models | 1 mg/kg, PO, QD | Significant TGI | |||
| ARV-471 | Estrogen Receptor | Orthotopic MCF7 xenograft | 3 mg/kg, PO, QD | 85% | |
| Orthotopic MCF7 xenograft | 10 mg/kg, PO, QD | 98% | |||
| Orthotopic MCF7 xenograft | 30 mg/kg, PO, QD | 120% | |||
| ER Y537S mutant PDX model | 10 mg/kg, PO, QD | 99% | |||
| ER Y537S mutant PDX model | 30 mg/kg, PO, QD | 107% | |||
| MZ1 | BRD4 | JQ1-resistant MDA-MB-231R xenograft | 10 mg/kg | Prevented tumor progression | |
| AML xenograft | Not specified | Not specified | Strong inhibitory effect on tumor growth |
Pharmacokinetic Parameters
The pharmacokinetic (PK) profile of a PROTAC is a critical determinant of its in vivo efficacy. The linker composition significantly influences PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| PROTAC | Linker Type | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| ARV-110 | Rigid | Mouse | 612.0 ± 88.38 (5 mg/kg, PO) | 9873 ± 1005 (5 mg/kg, PO) | 14.57 ± 2.48 (PO) | 37.89 ± 4.16 | |
| Rat | 110.5 ± 9.2 (5 mg/kg, PO) | 2417 ± 222 (5 mg/kg, PO) | 17.67 ± 3.21 (PO) | 23.83 ± 2.62 | |||
| ARV-471 | Rigid | Mouse | 2947.19 ± 454.77 (30 mg/kg, PO) | 23357.37 ± 3488.00 (30 mg/kg, PO) | 3.11 ± 0.18 (PO) | 17.91 | |
| Rat | - | - | - | 24.12 | |||
| MZ1 | Flexible (PEG) | Mouse | - | High AUC with SC administration | - | Very low (due to high Caco2 efflux) | |
| Rat | - | - | 0.61 (IV) | - |
Observations and Comparison:
-
Rigid vs. Flexible Linkers: The clinically advanced PROTACs, ARV-110 and ARV-471, both feature short, rigid linkers and have demonstrated good oral bioavailability and in vivo efficacy. In contrast, MZ1, with its flexible PEG-based linker, exhibits poor oral bioavailability, although it shows efficacy with parenteral administration. This suggests that for certain targets, a more rigid linker may contribute to improved pharmacokinetic properties, potentially by reducing susceptibility to metabolism and improving cell permeability.
-
PEG Linkers and their Properties: While MZ1's oral bioavailability is low, PEG linkers are widely used in PROTAC design and are known to increase the water solubility of the molecule. This can be advantageous for formulation and administration. However, longer, flexible PEG chains can sometimes lead to increased metabolic instability.
-
The this compound Linker: This specific linker combines a short PEG2 unit with an N,N'-dimethylethylenediamine (DME) moiety and a Boc protecting group. The PEG2 component would be expected to confer some degree of hydrophilicity. The DME group could influence the linker's basicity and conformational flexibility. The Boc group is a protecting group that would be removed during the final steps of PROTAC synthesis. The overall properties of a PROTAC with this linker would depend on the specific warhead and E3 ligase ligand it connects, but the combination of a short PEG chain and a diamine could offer a balance of solubility and conformational constraint.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these PROTACs, the following diagrams illustrate the relevant signaling pathways and a general workflow for in vivo efficacy studies.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified Androgen Receptor signaling pathway targeted by ARV-110.
References
Comparative Analysis of N,N'-DME-N-PEG2-Boc-Based PROTACs and Their Negative Controls in Targeted Protein Degradation
This guide provides a comparative analysis of the experimental performance of active N,N'-DME-N-PEG2-Boc-based Proteolysis Targeting Chimeras (PROTACs) and their corresponding negative controls. The focus is on highlighting the essential experiments and data required to validate the specific mechanism of action of these targeted protein degraders. The data and protocols presented herein are representative examples to guide researchers in designing and interpreting their own experiments.
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. An active PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. To ensure that the observed biological effects are due to the specific degradation of the target protein, it is crucial to use a well-designed negative control. A common strategy for creating a negative control is to introduce a minimal chemical modification that disrupts the PROTAC's ability to bind to either the target protein or the E3 ligase, without significantly altering its physicochemical properties.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of a functional PROTAC and the typical experimental workflow for comparing its activity with a negative control.
Caption: Mechanism of action of a PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Quantitative Data Comparison
The following table summarizes representative quantitative data from key experiments comparing an active this compound-based PROTAC with its inactive epimer as a negative control. The active PROTAC is designed to degrade a target protein by recruiting the von Hippel-Lindau (VHL) E3 ligase. The negative control has a stereochemical change in the VHL-binding moiety, which abrogates its binding to VHL.
| Experiment | Parameter | Active PROTAC | Negative Control |
| Western Blot | Target Protein Level (at 100 nM) | 15% ± 4% | 98% ± 5% |
| Dose-Response | DC50 (Degradation) | 25 nM | > 10,000 nM |
| Quantitative PCR | Target mRNA Level (at 100 nM) | 95% ± 7% | 97% ± 6% |
| Cell Viability | IC50 (Growth Inhibition) | 50 nM | > 10,000 nM |
Data are presented as mean ± standard deviation and are representative examples.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with the active PROTAC versus the negative control.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T expressing the target protein) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the active PROTAC or the negative control (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Quantitative PCR (qPCR) for Target mRNA Levels
Objective: To confirm that the reduction in protein levels is due to post-translational degradation and not transcriptional repression.
Protocol:
-
Cell Treatment: Treat cells with the active PROTAC and negative control as described for the Western blot experiment.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Cell Viability Assay
Objective: To assess the functional consequence of target protein degradation on cell proliferation or survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the active PROTAC or the negative control for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Assessing the Selectivity of PROTACs with a PEG2 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy and selectivity is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides an objective comparison of PROTACs featuring a polyethylene glycol (PEG) 2 linker against other common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of the Linker on PROTAC Selectivity
The linker is not merely a passive spacer; its length, composition, and flexibility play a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.[2] The choice of linker can significantly impact a PROTAC's selectivity for its intended target over other proteins, even those within the same family.[3]
A PEG2 linker, consisting of two ethylene glycol units, offers a balance of flexibility and hydrophilicity. This can improve the solubility and cell permeability of the PROTAC molecule.[4][5] The defined length of the PEG2 linker imposes specific conformational constraints that can favor the formation of a stable ternary complex with the desired target protein, thereby enhancing selectivity.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often evaluated based on its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data comparing the performance of PROTACs with a PEG2 linker to those with other linkers, such as alkyl chains and longer PEG chains.
Table 1: Impact of Linker Type on Physicochemical Properties and Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | >100 | <20 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | ~50 | >90 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | ~5 | >95 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of Linker Type on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Visualizing Key Biological and Experimental Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC selectivity. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (and a loading control, e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
The FP assay is a powerful tool for determining binary and ternary binding affinities and cooperativity.
-
Principle: The assay measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. For ternary complex analysis, a fluorescently labeled tracer that binds to one of the proteins is displaced by the PROTAC, or the PROTAC itself can be fluorescently labeled.
-
Protocol Outline:
-
Binary Binding Affinity: To determine the affinity of the PROTAC for the E3 ligase and the target protein separately, titrate the PROTAC against a constant concentration of the respective protein and a fluorescent tracer.
-
Ternary Complex Cooperativity:
-
Saturate the PROTAC with one of the binding proteins (e.g., the E3 ligase).
-
Titrate this binary complex against a solution containing the other protein (e.g., the target protein) and its corresponding fluorescent tracer.
-
The change in fluorescence polarization indicates the formation of the ternary complex.
-
-
Data Analysis: Calculate the binding affinities (Kd) and the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
-
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach provides a global view of protein expression changes in response to PROTAC treatment, enabling the identification of off-target effects.
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC of interest at a concentration that achieves significant degradation of the target protein (e.g., 5x DC50). Include vehicle-treated and untreated cells as controls.
-
Harvest cells after a predetermined treatment time (e.g., 24 hours).
-
-
Sample Preparation:
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the controls.
-
Down-regulated proteins are potential off-targets of the PROTAC.
-
Conclusion and Future Perspectives
The selectivity of a PROTAC is a multifactorial property heavily influenced by the linker. A PEG2 linker offers a favorable balance of physicochemical properties that can contribute to enhanced selectivity. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of linkers with varying lengths and compositions is essential for the development of highly selective and potent PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and assess the selectivity of their PROTAC candidates, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
A Researcher's Guide to Quantitative Proteomics for Validating Target Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative proteomics and alternative methods for validating the efficacy of targeted protein degradation technologies.
The advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which induce targeted protein degradation, has necessitated robust and precise methods to verify the degradation of specific protein targets.[1][2] Quantitative mass spectrometry-based proteomics has emerged as a powerful, unbiased, and global approach to assess the efficacy and specificity of these targeted protein degradation strategies.[1][3] This guide compares the leading quantitative proteomics techniques, provides illustrative experimental data, and outlines detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Quantitative Proteomics Techniques
The selection of a quantitative proteomics strategy depends on various factors, including the desired depth of proteome coverage, throughput, and the specific biological question being addressed. The three main approaches employed for validating target degradation are Tandem Mass Tag (TMT) based proteomics, Label-Free Quantification (LFQ), and Targeted Proteomics.[4]
| Feature | Tandem Mass Tag (TMT) Proteomics | Label-Free Quantification (LFQ) | Targeted Proteomics (SRM/PRM) |
| Principle | Peptides from different samples are labeled with isobaric tags. Upon fragmentation, reporter ions with unique masses are generated, allowing for relative quantification. | Protein abundance is inferred from the signal intensity of peptide ions or the number of identified spectra for a given protein. | Pre-selected peptides from the target protein are specifically monitored and quantified with high sensitivity and specificity. |
| Throughput | High (up to 18 samples can be multiplexed in a single run). | Moderate to High (samples are run individually, which can be time-consuming for large cohorts). | High (multiple proteins/peptides can be quantified in a single run). |
| Coverage | Deep proteome coverage, identifying and quantifying thousands of proteins simultaneously. | Good proteome coverage, though often less comprehensive than TMT. | Limited to a pre-defined set of target proteins. |
| Precision & Accuracy | High precision due to simultaneous analysis of multiplexed samples, minimizing run-to-run variability. | Can be affected by variations in sample preparation and LC-MS performance. | The highest precision and accuracy for quantifying specific proteins. |
| Data Analysis | Complex, requiring specialized software to interpret reporter ion intensities. | Computationally intensive, requiring sophisticated algorithms for peak alignment and normalization. | Relatively straightforward data analysis. |
| Best Suited For | Unbiased, proteome-wide off-target analysis and biomarker discovery in response to a degrader. | Large-scale studies where cost is a consideration and for materials that cannot be metabolically labeled. | Validating hits from global proteomics studies and for pharmacokinetic/pharmacodynamic (PK/PD) analyses. |
Illustrative Experimental Data
The following table presents representative data from a TMT-based quantitative proteomics experiment designed to validate the degradation of a target protein, Bromodomain-containing protein 4 (BRD4), by a PROTAC.
| Protein | Gene | Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.001 | Target Protein, Transcriptional Regulator |
| Bromodomain-containing protein 3 | BRD3 | -1.2 | > 0.05 | Off-target, structurally similar to BRD4 |
| Bromodomain-containing protein 2 | BRD2 | -1.1 | > 0.05 | Off-target, structurally similar to BRD4 |
| c-Myc | MYC | -2.8 | < 0.01 | Downstream target of BRD4 |
| GAPDH | GAPDH | 1.0 | > 0.05 | Housekeeping protein, loading control |
This data is illustrative and adapted from typical results seen in PROTAC validation studies.
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for TMT-based proteomics and a diagram illustrating the typical workflow.
TMT-Based Quantitative Proteomics Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the targeted protein degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction and Digestion: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins, alkylate the cysteine residues, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a different isobaric TMT reagent according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples into a single mixture. To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will perform a full MS1 scan followed by fragmentation of the most intense precursor ions (MS2).
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify peptides and proteins. Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions in the MS2 spectra.
Signaling Pathway in Targeted Protein Degradation
The mechanism of action for many targeted protein degraders, such as PROTACs, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Orthogonal Validation Methods
While quantitative proteomics provides a global view, it is essential to validate these findings with orthogonal methods.
-
Western Blotting: An antibody-based technique used to detect and quantify a specific target protein. It is a lower-throughput method but is crucial for confirming the degradation of the primary target.
-
HiBiT Assay: A sensitive bioluminescence-based method that can be used to measure protein levels in real-time. This requires generating a cell line with the target protein endogenously tagged with the HiBiT peptide.
By employing a multi-faceted approach that combines the comprehensive power of quantitative proteomics with the specificity of orthogonal validation techniques, researchers can confidently and accurately assess the efficacy and selectivity of novel targeted protein degradation therapeutics.
References
A Comparative Guide to Bioconjugation Linkers: N,N'-DME-N-PEG2-Boc vs. Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the final construct. This guide provides an objective comparison between a representative Boc-protected PEG linker, N,N'-DME-N-PEG2-Boc, and the versatile class of click chemistry linkers, supported by experimental data and detailed methodologies.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a Boc-protected amine and another reactive group, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The PEG chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the bioconjugate.[5] The Boc protecting group allows for a controlled, stepwise conjugation strategy. Deprotection under acidic conditions reveals a primary amine that can then be coupled to a desired molecule. This type of linker is commonly employed in the synthesis of PROTACs, where precise control over the assembly of the final molecule is crucial.
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them powerful tools for bioconjugation. The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage and are bio-orthogonal, meaning they do not interfere with biological processes. Click chemistry linkers are widely used in the construction of ADCs and other complex biomolecules due to their reliability and versatility.
Performance Comparison: this compound vs. Click Chemistry Linkers
A direct quantitative comparison is challenging due to the limited publicly available experimental data on the specific performance of this compound. However, we can compare the general characteristics of Boc-protected amine linkers with click chemistry linkers based on their underlying chemical principles.
Data Presentation: A Comparative Overview
The following tables summarize key performance metrics for different bioconjugation methods, with a focus on click chemistry.
Table 1: Quantitative Comparison of Bioconjugation Efficiencies
| Linker/Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| CuAAC (Click Chemistry) | 1-4 hours | > 90% | Fast, high yield, bio-orthogonal | Requires copper catalyst (can be cytotoxic) |
| SPAAC (Click Chemistry) | 4-24 hours | > 85% | Copper-free, excellent for in vivo applications | Generally slower than CuAAC, cyclooctynes can be bulky |
| Boc-Amine Coupling (e.g., this compound) | Variable (multi-step) | Variable | Controlled, stepwise synthesis | Requires deprotection step, potentially harsh conditions |
Table 2: Reaction Kinetics of Click Chemistry Variants
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | 10 - 1000 | Fast and efficient. |
| SPAAC (with DBCO) | ~0.1 - 1 | Slower than CuAAC but copper-free. |
| SPAAC (with BCN) | ~1 - 10 | Faster than DBCO-based SPAAC. |
| Inverse-electron-demand Diels-Alder (IEDDA) | up to 10⁶ | Extremely fast, suitable for in vivo imaging. |
Table 3: In Vivo Stability of Different Linker Types in Antibody-Drug Conjugates
| Linker Type | Stability in Plasma | Payload Release Mechanism |
| Triazole (from Click Chemistry) | High | Non-cleavable; relies on antibody degradation |
| Thioether (e.g., from Maleimide) | High | Non-cleavable; relies on antibody degradation |
| Valine-Citrulline (vc) | Moderate | Cleavable by lysosomal proteases (e.g., Cathepsin B) |
| Hydrazone | Low to Moderate | Cleavable at acidic pH (endosomes/lysosomes) |
| Disulfide | Low to Moderate | Cleavable by reducing agents (e.g., glutathione) |
Note: The stability of a linker can be influenced by the conjugation site and the surrounding microenvironment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-functionalized payload in the reaction buffer.
-
Add the copper-chelating ligand to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate, followed by CuSO₄.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted components and the catalyst.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized biomolecule
-
Cyclooctyne-functionalized payload (e.g., DBCO or BCN)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized biomolecule and the cyclooctyne-functionalized payload in the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical method.
-
Purify the conjugate using size-exclusion chromatography or another appropriate technique to remove unreacted starting materials.
Protocol 3: General Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol outlines a two-step process involving the deprotection of the Boc group followed by an amide coupling reaction.
Step 1: Boc Deprotection Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected linker in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 2: Amide Coupling Materials:
-
Deprotected PEG-amine linker
-
Carboxylic acid-functionalized molecule (warhead or E3 ligase ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule, the deprotected PEG-amine linker, and the coupling reagent in the anhydrous solvent.
-
Add the organic base to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Comparative experimental workflows for bioconjugation.
Caption: ADC internalization and payload release pathway.
Caption: Key considerations for linker selection.
Conclusion
Both Boc-protected PEG linkers and click chemistry linkers are valuable tools in the field of bioconjugation. Click chemistry offers a robust, efficient, and bio-orthogonal approach, making it particularly well-suited for the direct and rapid labeling of biomolecules, especially in complex biological systems. The choice between CuAAC and SPAAC depends on the tolerance for a copper catalyst, with SPAAC being the preferred method for in vivo applications.
Boc-protected linkers like this compound provide a more traditional, stepwise approach to synthesis. This allows for precise control over the construction of complex molecules like PROTACs, where the linker length and composition are critical for optimal activity. The inclusion of a PEG spacer in these linkers is a key feature for improving the physicochemical properties of the final product.
The selection of the optimal linker technology is contingent upon the specific requirements of the application, including the desired reaction kinetics, the biological environment of the conjugation, and the overall synthetic strategy. While click chemistry provides a powerful and versatile platform for a wide range of bioconjugation needs, the controlled and modular nature of Boc-protected linkers remains a cornerstone in the synthesis of intricate molecules for drug discovery.
References
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. While specific performance data for individual commercial linkers like N,N'-DME-N-PEG2-Boc is often proprietary, extensive research has elucidated the profound impact of linker composition and length on PROTAC efficacy.
This guide provides a comparative analysis of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths, drawing upon published case studies to illustrate the principles of rational linker design. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic modification of their length.[1][2] The data presented herein underscores that the linker is not a mere spacer but a crucial element that dictates the geometry and stability of the ternary complex, which is essential for efficient protein degradation.[1]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker can significantly influence the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is not universal and must be empirically determined for each target protein and E3 ligase pair.[2]
Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A foundational study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1] The study utilized a series of PROTACs connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand with linkers of varying atom chain lengths. Results highlighted that a 16-atom linker was significantly more potent at degrading ERα compared to a 12-atom linker, despite both demonstrating similar binding affinities for the target protein.
| PROTAC Target | E3 Ligase | Linker Length (atoms) | Degradation Potency (DC50) | Reference |
| ERα | VHL | 12 | Less Potent | |
| ERα | VHL | 16 | More Potent |
Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1 also revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms failed to induce degradation. In contrast, those with linkers between 12 and 29 atoms exhibited robust, submicromolar degradation potency.
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
Case Study 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
In the development of PROTACs for CDK9, a critical oncology target, linker composition has been shown to be as important as length. Some studies have compared the efficacy of traditional PEG or alkyl linkers with those containing a triazole moiety, often introduced via "click chemistry". For certain Wogonin-based PROTACs, a triazole-containing linker resulted in higher degradation efficiency than a simple alkane chain. This highlights that linker rigidity and chemical properties, in addition to length, are key parameters for optimization.
| PROTAC Target | E3 Ligase | Linker Type | Relative Degradation Efficacy | Reference |
| CDK9 | Cereblon (CRBN) | Alkane Chain | Effective | |
| CDK9 | Cereblon (CRBN) | Triazole Linker | More Potent |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker length to PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below is a generalized protocol for determining protein degradation via Western Blot.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
1. Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (containing SDS and a reducing agent)
-
Precast or hand-poured SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 - TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture media.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for the loading control antibody following the same incubation and washing steps.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.
-
Normalize the target protein signal to the corresponding loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage remaining.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
References
Safety Operating Guide
Navigating the Proper Disposal of N,N'-DME-N-PEG2-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety, environmental protection, and regulatory compliance. This document provides essential procedural guidance for the safe handling and disposal of N,N'-DME-N-PEG2-Boc, a PEG-based PROTAC linker.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information herein is synthesized from safety data for the compound's structural components and general chemical waste protocols. It is imperative to consult the official SDS from your supplier and contact your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your region.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures adherence to federal, state, and local environmental regulations.
1. Waste Identification and Segregation:
-
Properly identify the waste as a non-halogenated organic compound.
-
Segregate this waste from other streams, such as halogenated solvents, aqueous solutions, and heavy metals.
2. Containment:
-
Solid Waste: Carefully sweep or transfer the solid this compound into a designated, sealable, and clearly labeled hazardous waste container. Avoid any actions that could generate dust.
-
Liquid Waste (Solutions): If this compound is in a solvent, collect the solution in a container designated for non-halogenated organic waste.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, and gloves, should be placed in the designated solid hazardous waste container.[1]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Ensure the container is kept securely closed when not in use.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with the accurate chemical name and quantity.
Under no circumstances should this compound be disposed of down the drain or in regular trash. While the polyethylene glycol (PEG) component is biodegradable, the overall impact of the compound on aquatic life and wastewater treatment systems is not fully known.[2][3]
Experimental Protocols
While a specific disposal protocol for this compound is not available, the following general laboratory procedures for handling chemical waste should be followed:
Spill Management:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb any liquid spills with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the absorbed material or swept solids and place it into the designated hazardous waste container.
-
Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N'-DME-N-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of N,N'-DME-N-PEG2-Boc, a PEG-based PROTAC linker. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. Based on the hazard statements for this compound, which include causing skin and serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye and Face Protection | Chemical safety goggles | To protect eyes from splashes and irritation. |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation and prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Have all necessary equipment, such as spatulas, weigh boats, and appropriate solvent dispensers, ready for use.
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood to minimize the risk of inhalation.
-
Use appropriate tools to handle the material, avoiding the creation of dust if it is in solid form.
-
Keep the container tightly sealed when not in use.
3. Dissolving the Compound:
-
If preparing a solution, slowly add the solvent to the compound to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
4. Post-Handling and Decontamination:
-
Clean the work surface and any equipment used with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and any other disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from other laboratory waste streams.[1]
-
Solid Waste: Collect contaminated solid materials in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect unused solutions and solvent rinses in a compatible, leak-proof, and clearly labeled hazardous waste container.[1] Do not pour down the drain.
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for the disposal of chemical waste. Arrange for waste pickup through your institution's EHS department.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
